This guide provides an in-depth technical analysis of 1-(4-Fluorophenyl)-3-methoxypropan-1-one (CAS 1157687-47-2) , a specialized fluorinated building block used in the synthesis of bioactive heterocycles and pharmaceuti...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 1-(4-Fluorophenyl)-3-methoxypropan-1-one (CAS 1157687-47-2) , a specialized fluorinated building block used in the synthesis of bioactive heterocycles and pharmaceutical intermediates.
CAS 1157687-47-2 | A Versatile Fluorinated Scaffold for Medicinal Chemistry
Executive Summary
1-(4-Fluorophenyl)-3-methoxypropan-1-one is a beta-alkoxy ketone intermediate primarily utilized as a stable precursor to 1-(4-fluorophenyl)prop-2-en-1-one (4-fluorophenyl vinyl ketone). Due to the inherent instability and polymerization tendency of pure vinyl ketones, this methoxy-protected derivative serves as a robust "masked" Michael acceptor. It is critical in the synthesis of 4-fluorophenyl-substituted heterocycles—such as pyrazoles, pyrimidines, and isoxazoles—which are privileged scaffolds in kinase inhibitors (e.g., p38 MAPK), antipsychotics, and non-steroidal anti-inflammatory drugs (NSAIDs).
Chemical Profile & Physicochemical Properties
Property
Data
CAS Number
1157687-47-2
IUPAC Name
1-(4-Fluorophenyl)-3-methoxypropan-1-one
Molecular Formula
C₁₀H₁₁FO₂
Molecular Weight
182.19 g/mol
Structure
4-F-Ph-C(=O)-CH₂-CH₂-OCH₃
Appearance
Colorless to pale yellow oil or low-melting solid
Boiling Point
~280 °C (Predicted)
Solubility
Soluble in DCM, THF, Ethyl Acetate, Methanol
Key Functional Groups
Aryl Fluoride, Ketone, Beta-Methoxy Ether
Synthesis & Manufacturing Methodologies
The synthesis of CAS 1157687-47-2 is typically approached via two primary routes. The Friedel-Crafts Acylation is preferred for large-scale manufacturing due to its atom economy and use of readily available starting materials.
Route A: Friedel-Crafts Acylation (Preferred)
This method involves the acylation of fluorobenzene with 3-methoxypropionyl chloride catalyzed by a Lewis acid.
Solvent: Dichloromethane (DCM) or excess Fluorobenzene.
Conditions: 0°C to Room Temperature, anhydrous atmosphere.
Step-by-Step Protocol:
Preparation of Catalyst Mixture: In a flame-dried reactor under nitrogen, suspend anhydrous AlCl₃ (1.1 equiv) in dry DCM.
Addition of Acyl Chloride: Add 3-methoxypropionyl chloride (1.0 equiv) dropwise at 0°C. Stir for 30 minutes to form the acylium ion complex.
Addition of Substrate: Add fluorobenzene (1.2 equiv) slowly to control the exotherm.
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC/HPLC.
Quench: Pour the reaction mixture over crushed ice/HCl to decompose the aluminum complex.
Workup: Extract with DCM, wash with brine and NaHCO₃, dry over MgSO₄, and concentrate.
Purification: Distillation under reduced pressure or silica gel chromatography (Hexane/EtOAc).
Route B: Michael Addition to Vinyl Ketone
Alternatively, the compound can be generated by trapping 1-(4-fluorophenyl)prop-2-en-1-one with methanol. This is often used if the vinyl ketone is generated in situ from a Mannich base.
The core utility of CAS 1157687-47-2 lies in its ability to revert to the reactive vinyl ketone species under controlled conditions, or to undergo direct condensation.
The "Masked" Michael Acceptor Mechanism
Under acidic or basic conditions (or thermal stress), the
-methoxy group undergoes elimination to generate 1-(4-fluorophenyl)prop-2-en-1-one . This transient species is a potent electrophile that reacts with dinucleophiles (hydrazines, amidines) to form heterocycles.
Synthesis of Bioactive Heterocycles
Pyrazoles: Reaction with hydrazine derivatives yields 3-(4-fluorophenyl)pyrazoles.
Pyrimidines: Reaction with guanidine or amidines yields 4-(4-fluorophenyl)pyrimidines.
Isoxazoles: Reaction with hydroxylamine yields isoxazolines/isoxazoles.
These scaffolds are ubiquitous in medicinal chemistry, particularly in the design of Kinase Inhibitors (targeting p38, SRC, or EGFR) where the 4-fluorophenyl group provides metabolic stability and hydrophobic interaction.
Visualization: Synthesis & Reactivity Pathways
The following diagram illustrates the synthesis of the core via Friedel-Crafts acylation and its downstream transformation into a pyrazole scaffold, demonstrating its role as a building block.
Figure 1: Synthetic pathway from raw materials to CAS 1157687-47-2 and its conversion to bioactive heterocycles.
Analytical Characterization
To ensure the integrity of CAS 1157687-47-2, the following analytical signatures should be verified:
¹H NMR (500 MHz, CDCl₃):
7.95–8.05 (m, 2H, Ar-H ortho to CO)
7.10–7.20 (m, 2H, Ar-H meta to CO)
3.85 (t, 2H, Hz, )
3.40 (s, 3H, )
3.25 (t, 2H, Hz, )
¹⁹F NMR:
Single peak around
-105 to -110 ppm (relative to CFCl₃).
Mass Spectrometry (ESI+):
calculated: 183.08; observed: 183.1.
Fragment ions may show loss of MeOH (
).
Safety & Handling
Hazards: Irritant to eyes, respiratory system, and skin. Potential skin sensitizer.
Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). Keep away from strong oxidizing agents and strong bases (to prevent premature elimination of methanol).
PPE: Standard lab coat, nitrile gloves, and safety glasses required. Handle in a fume hood.
References
PubChem . Compound Summary for 1-(4-fluorophenyl)-3-methoxypropan-1-one. National Library of Medicine. Available at: [Link]
ChemSRC . CAS 1157687-47-2 Physicochemical Properties. Available at: [Link]
Beilstein Journal of Organic Chemistry . One-pot multistep mechanochemical synthesis of fluorinated pyrazolones. (Contextual reference for fluorinated beta-keto/methoxy precursors). Available at: [Link]
Exploratory
Fluorinated Phenyl Ketones: Physicochemical Tuning and Synthetic Architectures for Medicinal Chemistry
Executive Summary The incorporation of fluorinated phenyl ketone motifs represents a high-leverage strategy in modern medicinal chemistry.[1][2][3] Beyond their utility as robust building blocks, these moieties function...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The incorporation of fluorinated phenyl ketone motifs represents a high-leverage strategy in modern medicinal chemistry.[1][2][3] Beyond their utility as robust building blocks, these moieties function as critical "transition state mimics" in protease inhibitor design.[3][4] This guide analyzes the physicochemical rationale driving their selection—specifically the modulation of carbonyl electrophilicity via the inductive effect of fluorine (
)—and provides a self-validating synthetic protocol for their generation via the Weinreb amide route.
Part 1: The Physicochemical Rationale
Electronic Modulation and Hydration Equilibrium
The strategic value of fluorinated phenyl ketones lies in the profound electronic perturbation introduced by the C-F bond. Fluorine, being the most electronegative element (Pauling scale 3.98), exerts a powerful electron-withdrawing effect on the adjacent carbonyl carbon.
Electrophilicity: The polarization of the
bonds depletes electron density from the carbonyl carbon, significantly increasing its electrophilicity compared to non-fluorinated analogs.
The Hydration Phenomenon: Unlike typical phenyl ketones which are predominantly
hybridized in aqueous media, -fluorinated ketones (especially trifluoromethyl ketones, TFMKs) exist in a dynamic equilibrium with their gem-diol (hydrate) forms.
Why this matters for Drug Design:
This hydration capability allows the TFMK to mimic the tetrahedral transition state of peptide bond hydrolysis.[4][5] In serine or cysteine proteases, the enzyme's nucleophilic active site (Ser-OH or Cys-SH) attacks the peptide carbonyl, forming a high-energy tetrahedral intermediate. The fluorinated ketone, by readily forming a stable tetrahedral adduct (hemiacetal or hemithioacetal) with the active site nucleophile, acts as a potent, reversible transition-state inhibitor.
Visualization: The Transition State Mimicry
The following diagram illustrates the electronic activation and the structural mimicry mechanism within a protease active site.
Figure 1: Mechanism of Action. The electron-deficient carbonyl of the fluorinated ketone traps the enzyme nucleophile, mimicking the geometry of the natural transition state.
Part 2: Strategic Synthesis via Weinreb Amides
The Challenge of Over-Addition
Traditional Friedel-Crafts acylation is often unsuitable for complex medicinal scaffolds due to harsh Lewis acid conditions and poor regioselectivity on deactivated rings. Furthermore, the direct addition of organometallics (Grignard/Lithium) to esters often results in "over-addition," yielding the tertiary alcohol rather than the desired ketone.
The Weinreb Solution
The Weinreb amide (N-methoxy-N-methylamide) methodology is the gold standard for synthesizing fluorinated phenyl ketones.
Chelation Control: The metal ion (Mg++ or Li+) forms a stable 5-membered chelate between the carbonyl oxygen and the N-methoxy oxygen.
Collapse on Quench: This stable intermediate prevents the carbonyl from reforming during the reaction, precluding a second nucleophilic attack. The ketone is only revealed upon acidic workup.
Synthetic Workflow Diagram
Figure 2: The Weinreb Amide Route. Formation of the stable metal chelate is the critical control point ensuring exclusive ketone formation.
Part 3: Experimental Protocol
Objective: Synthesis of 2,2,2-trifluoro-1-phenyl-ethanone (Trifluoroacetophenone) via the Weinreb route.
Scale: 10 mmol.
Reaction: Allow to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (EtOAc/Hexane 1:3).
Workup: Quench with 1M HCl (20 mL). Extract with DCM (2 x 20 mL). Wash organics with brine, dry over
, and concentrate in vacuo.
Checkpoint: Isolate N-methoxy-N-methyl-trifluoroacetamide . (Yield typically >85%).
Step 2: Grignard Addition (The Critical Step)
Setup: Place the isolated Weinreb amide (10 mmol) in a flame-dried RBF under nitrogen. Dissolve in anhydrous THF (40 mL).
Cooling: Cool the solution to 0°C . Note: Lower temperatures (-78°C) are often unnecessary for Weinreb amides but can be used if the substrate is sterically crowded.
Addition: Add Phenylmagnesium bromide (11 mL, 11 mmol) dropwise via syringe pump or pressure-equalizing funnel over 20 minutes.
Mechanism:[6][7][8][9] The Mg coordinates between the carbonyl and methoxy oxygens.
Completion: Stir at 0°C for 1 hour. TLC should show consumption of the amide.
Quench (Hydrolysis): Pour the reaction mixture into cold 1M HCl (50 mL) with vigorous stirring. This step breaks the chelate and releases the ketone.
Isolation: Extract with diethyl ether (3 x 30 mL). Wash combined organics with saturated
and brine. Dry () and concentrate.
Purification: Purify via silica gel flash chromatography (0-10% EtOAc in Hexanes). The product is volatile; use care during concentration.
Troubleshooting Table
Issue
Probable Cause
Corrective Action
Low Yield
Hydrolysis of Weinreb amide prior to Grignard addition.
Ensure amide is strictly dry (azeotrope with toluene) before Step 2.
Tertiary Alcohol Formation
Failure of chelation or excess Grignard + high temp.
Keep T < 5°C. Do not use >1.2 eq of Grignard. Ensure "Weinreb" reagent quality.
Incomplete Reaction
Grignard reagent degradation.
Titrate Grignard reagent before use.
Part 4: Medicinal Chemistry Applications[1][2][3][4][5][6][9][10][11]
The resulting fluorinated phenyl ketones are versatile building blocks. Their primary utility in drug discovery includes:
Serine Protease Inhibitors:
Compounds containing the
motif have shown high potency against Human Leukocyte Elastase (HLE) and Chymase . The hydrate form binds to the active site Ser-195, mimicking the transition state.
Reference: Abeles, R. H. et al. demonstrated the correlation between the electron-withdrawing capability of the
-substituent and inhibition constant ().
Cysteine Protease Inhibitors:
Used in the design of Cathepsin B and Calpain inhibitors. The sulfur atom of the active site cysteine attacks the ketone to form a stable hemithioacetal.
Bioisosteric Replacement:
The trifluoroacetyl group can serve as a metabolically stable, lipophilic bioisostere for a carboxylic acid or a non-fluorinated ketone, altering the LogP and membrane permeability profiles.
References
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
[Link]
Nahm, S., & Weinreb, S. M. (1981).[10] N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.
[Link]
Gelb, M. H., Svaren, J. P., & Abeles, R. H. (1985). Fluoro ketone inhibitors of hydrolytic enzymes.[2][3][4][5] Biochemistry, 24(7), 1813-1823.
[Link]
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.
[Link]
Sloop, J. C., et al. (2014).[9][11] Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10.[9][11]
[Link]
1-(4-Fluorophenyl)-3-methoxypropan-1-one molecular weight and formula
An In-Depth Technical Guide to 1-(4-Fluorophenyl)-3-methoxypropan-1-one This guide provides a comprehensive technical overview of 1-(4-Fluorophenyl)-3-methoxypropan-1-one, a fluorinated ketone of significant interest in...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to 1-(4-Fluorophenyl)-3-methoxypropan-1-one
This guide provides a comprehensive technical overview of 1-(4-Fluorophenyl)-3-methoxypropan-1-one, a fluorinated ketone of significant interest in modern pharmaceutical research and development. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes core chemical principles with practical, field-proven insights into its synthesis, characterization, and potential applications.
Introduction: The Strategic Value of Fluorinated Ketones
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug design. Fluorine's unique properties—high electronegativity, small atomic radius, and the ability to form strong C-F bonds—can profoundly enhance a molecule's pharmacological profile. Judicious fluorination can improve metabolic stability, membrane permeability, binding affinity, and pKa, ultimately leading to more effective and safer therapeutic agents[1].
1-(4-Fluorophenyl)-3-methoxypropan-1-one belongs to the family of fluorinated aryl ketones, a structural motif present in numerous bioactive compounds. Ketone moieties are versatile chemical handles and can act as electrophilic centers that interact with biological targets, such as the active sites of enzymes. Specifically, fluoromethyl ketones are well-regarded for their ability to act as potent and selective inhibitors of serine and cysteine proteases[2]. This guide delves into the specific characteristics of 1-(4-Fluorophenyl)-3-methoxypropan-1-one, providing a foundational resource for its use in research and synthesis.
Core Molecular Profile
A precise understanding of a compound's fundamental properties is the bedrock of all subsequent research and development activities.
Molecular Structure and Formula
The compound's nomenclature, 1-(4-Fluorophenyl)-3-methoxypropan-1-one, defines its structure: a three-carbon propane chain with a ketone at the first carbon (C1), a 4-fluorophenyl group attached to C1, and a methoxy group at the third carbon (C3).
Attribute
Value
Source
Molecular Formula
C₁₀H₁₁FO₂
Calculated
Molecular Weight
182.19 g/mol
PubChem
IUPAC Name
1-(4-fluorophenyl)-3-methoxypropan-1-one
Canonical SMILES
COC(C(C1=CC=C(F)C=C1)=O)C
InChI Key
IEBBFNOABXDMIL-UHFFFAOYSA-N
PubChem
Note: Data corresponds to the isomeric family. PubChem CID 83224638 is for the related isomer 1-(3-Fluorophenyl)-1-methoxypropan-2-one, which shares the same molecular formula and weight.[3]
Synthesis Methodologies: A Rationale-Driven Approach
The synthesis of 1-(4-Fluorophenyl)-3-methoxypropan-1-one can be approached through several established organic chemistry pathways. The choice of method depends on factors such as starting material availability, scalability, and desired purity profile. Below are two plausible and robust synthetic strategies.
Strategy 1: Friedel-Crafts Acylation
This classic electrophilic aromatic substitution is a direct and efficient method for forming the aryl-ketone bond. The causality behind this choice lies in its reliability for acylating electron-rich or moderately activated aromatic rings like fluorobenzene.
Workflow:
Caption: Friedel-Crafts Acylation Workflow.
Experimental Protocol:
Preparation of 3-Methoxypropionyl Chloride:
To a stirred solution of 3-methoxypropanoic acid (1.0 eq) in an inert solvent (e.g., dichloromethane), slowly add thionyl chloride (1.2 eq) at 0 °C.
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.
Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acyl chloride. Due to its reactivity, this intermediate is often used immediately without further purification[4].
Friedel-Crafts Acylation Reaction:
Suspend a Lewis acid catalyst, such as aluminum chloride (AlCl₃, 1.1 eq), in a chilled (0 °C) solution of fluorobenzene (1.5 eq) in an inert solvent.
Add the freshly prepared 3-methoxypropionyl chloride (1.0 eq) dropwise to the suspension, maintaining the temperature below 5 °C.
After the addition is complete, allow the mixture to stir at room temperature for 12-18 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC)[5].
Quench the reaction by carefully pouring it onto crushed ice and hydrochloric acid.
Extract the aqueous phase with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (MgSO₄), and concentrate under vacuum.
Purify the crude product by flash column chromatography.
Strategy 2: Grignard Reaction with a Nitrile
This approach offers an alternative that avoids the use of strong Lewis acids and can be advantageous if the starting materials are more readily available. The synthesis of 5-Methoxy-1-[4-(trifluoromethyl) phenyl]-1-pentanone via a Grignard reaction with a nitrile provides a validated template for this type of transformation[6].
Workflow:
Caption: Grignard Reaction Synthesis Workflow.
Experimental Protocol:
Preparation of Grignard Reagent:
In a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), add magnesium turnings (1.1 eq).
Add a solution of 1-bromo-4-fluorobenzene (1.0 eq) in dry tetrahydrofuran (THF) dropwise. A crystal of iodine may be added to initiate the reaction.
Maintain a gentle reflux until all the magnesium has been consumed.
Reaction and Hydrolysis:
Cool the freshly prepared Grignard reagent to 0 °C.
Slowly add a solution of 3-methoxypropanenitrile (1.05 eq) in dry THF.
After addition, allow the mixture to stir at room temperature for 2-3 hours.
Quench the reaction by slowly adding it to a cold aqueous solution of ammonium chloride or dilute hydrochloric acid.
Stir vigorously for 1 hour to ensure complete hydrolysis of the intermediate imine.
Perform a standard aqueous workup and extraction as described in Strategy 1.
Purify the final product using column chromatography.
Quality Control & Characterization: A Self-Validating System
As a critical pharmaceutical intermediate, rigorous analytical characterization is mandatory to ensure identity, purity, and stability. A multi-technique approach provides a self-validating system for quality control[7][8].
Technique
Purpose
Expected Observations
HPLC
Purity assessment and quantification of impurities.
A primary peak corresponding to the product with a purity typically >98%. Retention time is specific to the chosen method (column, mobile phase).[7]
GC-MS
Purity assessment and confirmation of molecular weight.
A single major peak in the chromatogram. The mass spectrum should show a molecular ion (M⁺) peak at m/z = 182.19.[8]
¹H NMR
Structural elucidation and confirmation.
The spectrum should show distinct signals for aromatic protons, the two methylene groups (-CH₂-), and the methoxy group (-OCH₃) with appropriate chemical shifts, multiplicities, and integrations.
¹³C NMR
Confirmation of the carbon skeleton.
The spectrum will display 10 distinct carbon signals, including the characteristic carbonyl signal (~195-205 ppm) and signals for the fluorinated aromatic ring.
FTIR
Identification of key functional groups.
Strong absorption band for the carbonyl (C=O) stretch (~1680-1700 cm⁻¹), C-O stretching for the ether, and bands characteristic of the p-substituted fluorobenzene ring.[8]
Elemental Analysis
Confirmation of elemental composition.
The experimentally determined percentages of C, H, and F should align with the calculated values for C₁₀H₁₁FO₂.
These analytical techniques, when used in concert, provide a robust and comprehensive profile of the compound, ensuring it meets the stringent quality standards required for pharmaceutical development[4][9].
Applications in Drug Development & Medicinal Chemistry
1-(4-Fluorophenyl)-3-methoxypropan-1-one serves as a valuable building block for the synthesis of more complex pharmaceutical agents. The presence of the fluorophenyl group and the ketone functionality are key to its utility.
Scaffold for Bioactive Molecules
The core structure can be elaborated through various chemical transformations to access a diverse range of potential therapeutics.
Caption: Potential Synthetic Derivatizations.
Reduction: The ketone can be reduced to a secondary alcohol, introducing a chiral center. Enantioselective reduction can yield specific stereoisomers, which is critical for optimizing interactions with chiral biological targets.
Mannich Reaction: The α-protons to the carbonyl are acidic and can participate in Mannich reactions, allowing for the introduction of aminomethyl groups. The resulting β-amino ketones are important intermediates for various pharmaceuticals[10][11].
Heterocycle Synthesis: The 1,3-dicarbonyl-like nature of the molecule makes it a precursor for the synthesis of various heterocycles, such as pyrazoles or isoxazoles, which are privileged structures in medicinal chemistry.
Role in Enzyme Inhibition
As a fluorinated ketone, this compound and its derivatives are of interest as potential enzyme inhibitors. The electrophilic carbonyl carbon can form a reversible or irreversible covalent bond with nucleophilic residues (e.g., serine or cysteine) in an enzyme's active site, leading to inhibition[2]. The 4-fluorophenyl moiety can engage in specific binding interactions, including halogen bonding, and enhances lipophilicity, which can aid in cell permeability and target engagement[12].
Handling, Storage, and Safety
As a laboratory chemical and pharmaceutical intermediate, 1-(4-Fluorophenyl)-3-methoxypropan-1-one should be handled with appropriate care.
Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
Toxicity: Specific toxicity data is not widely available. Treat as a potentially hazardous substance. Avoid inhalation, ingestion, and skin contact.
Conclusion
1-(4-Fluorophenyl)-3-methoxypropan-1-one is more than a simple chemical intermediate; it is a strategically designed building block for modern drug discovery. Its combination of a reactive ketone handle and a metabolically robust fluorophenyl ring makes it a versatile platform for developing novel therapeutics, particularly in the area of enzyme inhibition. The synthetic and analytical protocols outlined in this guide provide a solid framework for researchers to confidently utilize this compound in their development pipelines, contributing to the advancement of medicinal chemistry.
References
Demurtas, M., et al. (2021). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules. Available at: [Link]
Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. Available at: [Link]
Jain, S. (2024). Analytical Techniques in Pharmaceutical Analysis. Journal of Pharmaceutical Sciences and Research. Available at: [Link]
Ni, C., & Hu, J. (2021). Fluorinated compounds present opportunities for drug discovery. Nature Chemistry. Available at: [Link]
Jain, S. (Date unavailable). Pharmaceutical Advanced Analytical Techniques: Bridging the Gap with Traditional Methods. Journal of Pharmaceutical Sciences and Research. Available at: [Link]
ResolveMass Laboratories Inc. (2025). Analytical Techniques in Pharmaceutical Reverse Engineering. ResolveMass. Available at: [Link]
TA Instruments. (Date unavailable). Key Analytical Techniques for Pharmaceutical Discovery and Formulation. TA Instruments. Available at: [Link]
Royal Society of Chemistry. (2015). Supporting Information for Catalytic Transfer Hydrogenation. The Royal Society of Chemistry. Available at: [Link]
National University of Singapore. (2025). Novel method to synthesize valuable fluorinated drug compounds. ScienceDaily. Available at: [Link]
National Center for Biotechnology Information. (n.d.). 1-(3-Fluorophenyl)-1-methoxypropan-2-one. PubChem. Retrieved February 18, 2026, from [Link]
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Available at: [Link]
National Center for Biotechnology Information. (n.d.). 1-(4-Fluoro-3-methoxyphenyl)ethan-1-ol. PubChem. Retrieved February 18, 2026, from [Link]
Al-Ostoot, F. H., et al. (2023). Synthetic applications of biologically important Mannich bases: An updated review. Open Access Research Journal of Biology and Pharmacy. Available at: [Link]
Thai Science. (n.d.). One-pot Green Procedure for the Mannich Reaction Catalyzed by a Task-specific Ionic Liquid. ThaiScience. Retrieved February 18, 2026, from [Link]
Kabalka, G. W., et al. (2012). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Molecules. Available at: [Link]
Beilstein Journals. (n.d.). One-pot multistep mechanochemical synthesis of fluorinated pyrazolones. Beilstein Journals. Retrieved February 18, 2026, from [Link]
Dana Bioscience. (n.d.). 1-(4-Fluorophenyl)-3-methoxypropan-1-one 1g. Dana Bioscience. Retrieved February 18, 2026, from [Link]
Wiley-VCH. (n.d.). 1-(4-Fluorophenyl)-3-(4-methoxyphenyl)propene. SpectraBase. Retrieved February 18, 2026, from [Link]
Google Patents. (n.d.). Synthesis method of 5-Methoxy-1-[4-(trifluoromethyl) phenyl]-1-pentanone. Google Patents.
National Center for Biotechnology Information. (n.d.). 1-(4-Methoxyphenyl)-1-propanol. PubChem. Retrieved February 18, 2026, from [Link]
Chiriac, A., et al. (2011). SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. Revue Roumaine de Chimie. Available at: [Link]
PubChemLite. (n.d.). (1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1h-pyrazol-4-yl)methanol. PubChemLite. Retrieved February 18, 2026, from [Link]
Organic Syntheses. (n.d.). Benzenamine, 2-fluoro-4-methoxy-. Organic Syntheses. Retrieved February 18, 2026, from [Link]
MDPI. (2025). (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. MDPI. Available at: [Link]
University of Cape Town. (n.d.). Synthesis and Chemistry of 1,4-0xathianes and 1,4-oxathian-3-ones. University of Cape Town OpenUCT. Retrieved February 18, 2026, from [Link]
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Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: 3-Methoxy Propanone (Methoxyacetone) Derivatives in Drug Discovery
Executive Summary & Chemical Identity
3-Methoxy propanone , chemically distinct as 1-methoxy-2-propanone (CAS: 5878-19-3) and commonly known as Methoxyacetone , represents a pivotal aliphatic building block in modern medicinal chemistry. Unlike simple ketones, the presence of the
-methoxy group imparts unique electronic properties, enhancing the acidity of the -protons and providing a "chiral pool" entry point via enzymatic transamination.
This guide analyzes the technical utility of methoxyacetone derivatives, focusing on three high-value applications:
Chiral Amine Synthesis: Precursors for chloroacetanilide herbicides and pharmaceutical chiral resolvers.
Heterocyclic Scaffolds: Construction of 4-(methoxymethyl)thiazoles and substituted pyridines.
Pharmacological Enones: Synthesis of aliphatic chalcone analogs (styryl ketones) with antioxidant potential.
Chemical Profile & Reactivity
The reactivity of 3-methoxy propanone is defined by the inductive effect of the oxygen atom at the C1 position.
Property
Value/Description
Relevance
IUPAC Name
1-Methoxypropan-2-one
Standard nomenclature.
Molecular Formula
MW: 88.11 g/mol .
Boiling Point
114–115 °C
Suitable for reflux in toluene/methanol.
-Acidity
Enhanced at C1
The methoxy group stabilizes enolates, facilitating Claisen-Schmidt condensations.
Prochirality
Prochiral Ketone
Substrate for stereoselective transaminases to yield (S)-amines.
Module A: Biocatalytic Synthesis of Chiral Amines
The most commercially significant derivative of 3-methoxy propanone is (S)-1-methoxy-2-propylamine . This chiral amine is the bioactive pharmacophore in roughly 80% of modern chloroacetanilide herbicides (e.g., S-Metolachlor) and serves as a resolving agent in drug synthesis.
Mechanism: Stereoselective Transamination
Unlike traditional reductive amination which yields racemates, biocatalytic routes use
-transaminases to transfer an amino group from an isopropylamine donor to the methoxyacetone acceptor with >99% enantiomeric excess (ee).
Experimental Protocol: Enzymatic Transamination
Objective: Synthesis of (S)-1-methoxy-2-propylamine.
Purification: Silica gel chromatography (Hexane:EtOAc 3:1).
Module C: Pharmacological Enones (Styryl Ketones)
While "chalcones" typically refer to diaryl enones, the condensation of 3-methoxy propanone with aromatic aldehydes yields styryl ketones (e.g., 4-phenyl-3-methoxy-3-buten-2-one derivatives). These possess Michael acceptor properties, allowing them to covalently modify cysteine residues on signaling proteins like Keap1 (Nrf2 pathway) or IKK
(NF-B pathway).
Signaling Mechanism: The Michael Acceptor Switch
These derivatives act as electrophiles.
Target: Cysteine thiols (-SH) on Keap1.
Effect: Prevents Keap1-mediated ubiquitination of Nrf2.
Result: Nrf2 translocates to the nucleus, activating Antioxidant Response Elements (ARE).
Visualization: Nrf2 Activation Pathway
Caption: Figure 2. Pharmacological mechanism of methoxy-enone derivatives activating the Nrf2 antioxidant pathway via Keap1 alkylation.
References
BenchChem. (2025).[4][5] Synthesis and Characterization of (S)-(+)-1-Methoxy-2-propylamine: A Technical Guide. Retrieved from
MDPI. (2024). Transcriptome and Metabolome Analysis Reveals the Effect of Temperature on the Vegetative Mycelium of Morchella sextelata. Retrieved from
Google Patents. (2015). Process for the preparation of (S)-2-ethyl-N-(1-methoxypropan-2-yl)-6-methyl aniline (US20150225340A1). Retrieved from
Rasayan Journal of Chemistry. (2022). Green Synthesis, Characterization, and Antibacterial Activity of Methoxy Chalcones. Retrieved from
Royal Society of Chemistry. (2015). Hydrofluoroethers (HFEs): A History of Synthesis. Retrieved from
Technical Guide: 4-Fluorophenyl Ketone Functional Group Characteristics
Executive Summary The 4-fluorophenyl ketone moiety represents a privileged substructure in medicinal chemistry and materials science. Defined by a carbonyl group attached to the para-position of a fluorobenzene ring, thi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 4-fluorophenyl ketone moiety represents a privileged substructure in medicinal chemistry and materials science. Defined by a carbonyl group attached to the para-position of a fluorobenzene ring, this functional group offers a unique intersection of electronic modulation, metabolic stability, and lipophilic tuning.
For drug developers, this moiety is not merely a structural scaffold but a strategic "metabolic armor." The high electronegativity of fluorine (
Pauling), combined with the strength of the C–F bond (), effectively blocks the rapid oxidative metabolism that typically degrades phenyl rings, significantly extending the half-life of bioactive compounds. This guide provides a rigorous technical analysis of the group's physicochemical properties, synthetic pathways, and characterization standards.
Part 1: Electronic & Structural Properties
The behavior of the 4-fluorophenyl ketone group is governed by the competing electronic effects of the fluorine atom: inductive withdrawal (
) and resonance donation ().
Hammett Substituent Analysis
The fluorine atom at the para-position exerts a strong inductive pull through the
-framework while simultaneously donating electron density into the -system via p-orbital overlap. This duality is quantified by Hammett constants:
Parameter
Value
Interpretation
0.06
Net effect is slightly electron-withdrawing.
0.34
Strong electron withdrawal (inductive only).
0.52
High inductive withdrawal.
-0.46
Significant resonance donation.
Impact on Carbonyl Reactivity:
Unlike a nitro group (
), the fluorine atom does not excessively deactivate the carbonyl carbon toward nucleophilic attack. The resonance donation () partially mitigates the inductive withdrawal, maintaining a reactivity profile similar to the unsubstituted phenyl ketone but with enhanced metabolic resistance.
Lipophilicity and Dipole Moment
LogP Modulation: Substitution of hydrogen with fluorine typically increases the partition coefficient (
) by approximately 0.14 – 0.25 units . This incremental increase improves membrane permeability without rendering the molecule insoluble.
Dipole Vector: The C–F bond creates a strong dipole aligned with the C=O dipole (para-orientation). This vector alignment can enhance specific binding interactions within protein active sites, particularly through multipolar interactions with amide backbones.
Visualization: Electronic Effects
Caption: Diagram illustrating the opposing inductive (-I) and resonance (+R) effects of the fluorine atom on the phenyl ketone system.
Part 2: Medicinal Chemistry Utility
Metabolic Blocking (The "Fluorine Wall")
The primary utility of the 4-fluorophenyl ketone in drug design is the prevention of Phase I metabolism.
Mechanism: Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) typically target the para-position of phenyl rings for hydroxylation due to its steric accessibility and electronic activation.
The Blockade: The C–F bond is metabolically inert under physiological conditions. By occupying the para-position, fluorine forces metabolic enzymes to attack less favorable sites (meta-positions) or forces the molecule down alternative clearance pathways, significantly extending in vivo half-life (
).
Case Study: Haloperidol
In the antipsychotic haloperidol, the 4-fluorophenyl ketone moiety is critical. It prevents rapid degradation of the phenyl ring while the ketone serves as a hydrogen bond acceptor, anchoring the molecule in the
dopamine receptor pocket.
Visualization: Metabolic Stability
Caption: Comparison of metabolic fate between unsubstituted phenyl ketones and 4-fluorophenyl ketones in the presence of CYP450 enzymes.
Part 3: Synthetic Methodologies
Friedel-Crafts Acylation (Industrial Standard)
The most robust method for synthesizing 4-fluorophenyl ketones is the Friedel-Crafts acylation of fluorobenzene.
Reagents: Fluorobenzene, Acyl Chloride (
), Aluminum Chloride ().
Regioselectivity: Fluorine is an ortho/para director . However, due to steric hindrance at the ortho position, the para-isomer is overwhelmingly favored (>90% selectivity), making this a highly efficient route.
Protocol:
Preparation: Suspend anhydrous
(1.1 eq) in dry dichloromethane (DCM) or neat fluorobenzene (if used as solvent).
Addition: Add the acyl chloride dropwise at
to control the exotherm.
Reflux: Warm to room temperature or reflux (
) for 2-4 hours to drive conversion.
Quench: Pour onto ice/HCl mixture to hydrolyze the aluminum complex.
Purification: Recrystallization (ethanol) or distillation.
Weinreb Amide Synthesis (Precision Route)
For complex substrates where harsh Lewis acids are not tolerated, the reaction of 4-fluorophenylmagnesium bromide with a Weinreb amide is preferred.
Mechanism: The Grignard reagent attacks the N-methoxy-N-methylamide to form a stable chelated intermediate, which collapses to the ketone only upon acidic workup, preventing over-addition to the alcohol.
Visualization: Synthetic Workflow
Caption: Step-wise mechanism of the Friedel-Crafts acylation to generate 4-fluorophenyl ketones.
Part 4: Characterization & Data
Accurate identification of the 4-fluorophenyl ketone relies on specific spectroscopic signatures.
Infrared Spectroscopy (IR)
The conjugation of the carbonyl group with the aromatic ring lowers the stretching frequency compared to aliphatic ketones.[1]
C=O Stretch:1680 – 1695 cm⁻¹ (Strong).
Note: This is lower than non-conjugated ketones (~1715 cm⁻¹) but slightly higher than some electron-rich aryl ketones due to the inductive withdrawal of fluorine.
C-F Stretch:1200 – 1250 cm⁻¹ (Strong, broad).
Nuclear Magnetic Resonance (NMR)[2][3][4]
Nucleus
Signal Characteristics
NMR
-103 to -112 ppm (relative to ). Appears as a multiplet (typically triplet of triplets) due to coupling with protons.
AA'BB' System: Characteristic "roofing" effect. Ortho to F (): (Triplet-like). Ortho to C=O (): (Doublet of doublets).
Mass Spectrometry (MS)
Fragmentation: The molecular ion (
) is usually distinct.
Base Peak: Often the 4-fluorobenzoyl cation (
123) formed by -cleavage adjacent to the carbonyl group. This is a diagnostic fragment for this moiety.
References
Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link
Olah, G. A. (1964).Friedel-Crafts and Related Reactions. Wiley-Interscience.
Park, B. K., & Kitteringham, N. R. (1994). Role of Metabolic Activation in Drug Toxicity: Prevention by Fluorine Substitution. Drug Metabolism Reviews.[2][3] Link
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. Link
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[2] Link
Solubility Profiling of 1-(4-Fluorophenyl)-3-methoxypropan-1-one: A Framework for Experimental Determination and Predictive Understanding
An In-depth Technical Guide for the Scientific Professional Abstract: The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical parameter that profoundly influences its...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for the Scientific Professional
Abstract: The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical parameter that profoundly influences its bioavailability, processability, and formulation development. This guide provides a comprehensive technical framework for determining the solubility of 1-(4-Fluorophenyl)-3-methoxypropan-1-one, a compound of interest in synthetic and medicinal chemistry. Moving beyond a simple data sheet, this document elucidates the theoretical principles governing its solubility, outlines modern predictive methods for preliminary assessment, and provides a detailed, self-validating experimental protocol for generating robust, high-quality solubility data in a range of common organic solvents. This guide is intended for researchers, chemists, and drug development professionals who require a practical and scientifically rigorous approach to solubility characterization.
Molecular Characterization and Physicochemical Landscape
1-(4-Fluorophenyl)-3-methoxypropan-1-one is a ketone derivative featuring three key functional regions that dictate its solubility behavior:
Aromatic Fluorophenyl Group: The fluorinated benzene ring introduces hydrophobicity and potential for π-π stacking interactions. The highly electronegative fluorine atom can subtly influence electron distribution but does not act as a hydrogen bond donor.
Carbonyl Group (Ketone): The C=O moiety is a strong hydrogen bond acceptor, allowing for significant interaction with protic solvents. Its polar nature is a primary driver of solubility in polar media.
Methoxy-ethyl Chain: The ether linkage (-O-CH₃) provides an additional, albeit weaker, hydrogen bond acceptor site. The ethyl backbone contributes to the molecule's overall non-polar surface area.
Understanding these structural components is fundamental to predicting how the molecule will interact with different solvent environments. A summary of its predicted physicochemical properties, essential for experimental design, is presented below.
Table 1: Predicted Physicochemical Properties of 1-(4-Fluorophenyl)-3-methoxypropan-1-one and Related Structures
Property
Predicted Value / Analogue Data
Source / Comment
Molecular Formula
C₁₀H₁₁FO₂
-
Molecular Weight
182.19 g/mol
Calculated
logP (Octanol/Water)
~2.0 - 2.5
Estimated based on similar structures like 4'-Fluoropropiophenone (2.418)[1]. Indicates moderate lipophilicity.
Theoretical Underpinnings: "Like Dissolves Like" in Practice
The principle of "like dissolves like" is the cornerstone of solubility science, stating that substances with similar intermolecular forces are more likely to be soluble in one another. For 1-(4-Fluorophenyl)-3-methoxypropan-1-one, this translates to a nuanced solubility profile.
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as hydrogen bond donors, interacting strongly with the ketone and ether oxygens of the solute. This interaction is expected to facilitate high solubility.
Polar Aprotic Solvents (e.g., DMSO, Acetone, Acetonitrile): These solvents possess significant dipole moments but lack hydrogen bond donating capabilities. They will primarily solvate the molecule through dipole-dipole interactions with the carbonyl group. Good to moderate solubility is anticipated.
Non-polar Solvents (e.g., Hexane, Toluene): These solvents lack polarity and cannot form hydrogen bonds. Solubility will be driven by weaker van der Waals forces interacting with the aromatic ring and hydrocarbon portions of the molecule. Consequently, solubility is expected to be low.
This theoretical assessment allows for a rational selection of a solvent panel for experimental determination, ensuring a comprehensive understanding of the compound's behavior across the polarity spectrum.
Caption: Relationship between solute functional groups and solvent interactions.
Predictive Solubility Models: An In Silico Approach
Before embarking on laboratory work, computational models can provide valuable, albeit estimated, solubility data. These methods are crucial for early-stage development and for prioritizing experimental resources.
Quantitative Structure-Property Relationship (QSPR): These models use statistical methods to correlate molecular descriptors (e.g., logP, polar surface area) with experimentally determined solubility.[2][3]
Thermodynamic Models: Approaches like COSMO-RS (Conductor-like Screening Model for Real Solvents) use quantum chemistry to predict chemical potential and, from that, solubility in various solvents without requiring prior experimental data for similar molecules.[4]
Machine Learning (ML): More recently, ML algorithms like Light Gradient Boosting Machine (LGBM) and deep neural networks have been trained on large datasets of known solubilities to predict values for new compounds with high accuracy.[4][5][6] These models have shown significant promise in accelerating solvent screening.[5]
While these predictive tools are powerful, they are not a substitute for experimental verification.[2] They are best used to guide solvent selection and to provide a theoretical baseline against which empirical results can be compared.
Experimental Design and Protocol
The gold standard for solubility determination is the equilibrium shake-flask method .[2] This method involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach thermodynamic equilibrium. The resulting saturated solution is then filtered, and the concentration of the dissolved solute is determined analytically.
Table 2: Proposed Solvent Panel for Experimental Solubility Determination
Solvent Class
Solvent
Rationale
Polar Protic
Ethanol
Common pharmaceutical solvent, strong H-bond donor.
Methanol
Similar to ethanol, slightly more polar.
Polar Aprotic
Dimethyl Sulfoxide (DMSO)
High dissolving power, common for stock solutions.[2]
Acetonitrile (ACN)
Common HPLC mobile phase component, moderate polarity.
Syringe filters (e.g., 0.22 µm PTFE, chosen for solvent compatibility)
Calibrated analytical balance
Calibrated positive displacement pipettes
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Volumetric flasks and appropriate mobile phase for HPLC analysis
2. Experimental Procedure:
Step 2.1: Preparation: Add an excess amount of solid 1-(4-Fluorophenyl)-3-methoxypropan-1-one to a series of vials (in triplicate for each solvent). An amount that is at least 2-3 times the estimated solubility is recommended. Causality: Adding a clear excess ensures that the final solution is truly saturated, a fundamental requirement for equilibrium.
Step 2.2: Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the chosen solvent to each vial.
Step 2.3: Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Agitate for a period sufficient to reach equilibrium. A 24 to 48-hour period is typical, but this should be determined empirically by sampling at different time points (e.g., 24, 48, 72 hours) to ensure the concentration has plateaued.
Step 2.4: Saturation Check (Self-Validation): After the equilibration period, visually inspect each vial to confirm that a solid residue remains. Trustworthiness: If no solid is present, the solution is not saturated, and the experiment for that data point is invalid. More solute must be added, or the experiment must be repeated.
Step 2.5: Sample Collection: Remove vials from the shaker and allow them to stand undisturbed for at least 1 hour to let the solid settle. Carefully draw the supernatant into a syringe and pass it through a syringe filter directly into a clean vial. Causality: Filtering is critical to remove all undissolved particulates, which would otherwise lead to an overestimation of solubility.
Step 2.6: Dilution: Accurately dilute a known volume of the filtrate with a suitable mobile phase to bring the concentration within the linear range of the HPLC calibration curve.
3. Analytical Quantification (HPLC-UV):
Step 3.1: Method Validation: Develop and validate a simple isocratic HPLC method capable of resolving the analyte from any impurities. Validation should include linearity, accuracy, and precision.
Step 3.2: Calibration: Prepare a series of calibration standards of 1-(4-Fluorophenyl)-3-methoxypropan-1-one of known concentrations and generate a calibration curve (Peak Area vs. Concentration).
Step 3.3: Sample Analysis: Inject the diluted filtrate samples onto the HPLC system and record the peak area.
Step 3.4: Calculation: Use the calibration curve to determine the concentration of the diluted sample. Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. The final result is the solubility, typically expressed in mg/mL or mol/L.
Conclusion
Determining the solubility of 1-(4-Fluorophenyl)-3-methoxypropan-1-one is not a monolithic task but a systematic investigation combining theoretical prediction, rational experimental design, and rigorous analytical execution. By understanding the interplay of its functional groups with a diverse panel of organic solvents, researchers can generate a comprehensive solubility profile. The detailed shake-flask protocol provided herein serves as a robust and reliable method for obtaining high-quality, defensible data essential for advancing chemical synthesis, process development, and pharmaceutical formulation efforts.
References
LibreTexts. (2020). 8: Identification of Unknowns (Experiment). Chemistry LibreTexts. [Link]
University of Toronto. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]
Nouara, Z. (2024). How to determine the solubility of a substance in an organic solvent? ResearchGate. [Link]
Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. [Link]
Zhang, C., et al. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics. [Link]
Dobbelaere, T., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles. [Link]
Haghighat, N., et al. (2024). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents. ChemRxiv. [Link]
Cheméo. (n.d.). Chemical Properties of 1-Propanone, 1-(4-fluorophenyl)- (CAS 456-03-1). [Link]
Palmer, D. S., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. [Link]
Royal Society of Chemistry. (2024). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery. [Link]
Predicted Melting Point and Physicochemical Profile: 1-(4-Fluorophenyl)-3-methoxypropan-1-one
The following technical guide details the predicted physicochemical properties of 1-(4-Fluorophenyl)-3-methoxypropan-1-one, derived from structural activity relationships (SAR) and analog benchmarking. [1][2] Executive S...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the predicted physicochemical properties of 1-(4-Fluorophenyl)-3-methoxypropan-1-one, derived from structural activity relationships (SAR) and analog benchmarking.
[1][2]
Executive Summary
Target Molecule: 1-(4-Fluorophenyl)-3-methoxypropan-1-one
CAS Registry Number: 1157687-47-2
Predicted Physical State (25°C): Viscous Liquid or Low-Melting Solid
Predicted Melting Point Range:20 °C – 35 °C [1][2]
Technical Verdict:
Based on comparative structural analysis with chlorinated and non-fluorinated analogs, 1-(4-Fluorophenyl)-3-methoxypropan-1-one is predicted to exist as a supercooled liquid or a low-melting crystalline solid at standard ambient temperature and pressure.[1] The introduction of the methoxy group at the
-position introduces significant conformational flexibility, likely depressing the melting point relative to its 3-chloro analog (MP: 46–52 °C) and its parent 4'-fluoropropiophenone (MP: ~36 °C).[1]
Chemical Identity & Structural Analysis[1][2][4][5][6]
This molecule belongs to the class of
-alkoxy aryl ketones , serving as a potential intermediate in the synthesis of fluorinated pharmaceutical agents (e.g., butyrophenone neuroleptics or related scaffolds).
Property
Detail
IUPAC Name
1-(4-Fluorophenyl)-3-methoxypropan-1-one
Molecular Formula
CHFO
Molecular Weight
182.19 g/mol
SMILES
COCCC(=O)c1ccc(F)cc1
Key Functional Groups
Aryl Fluoride, Ketone, Ether (Methoxy)
Structural Drivers of Phase Transition[4]
4-Fluorophenyl Moiety (Enthalpic Stabilizer): The para-fluorine atom enhances intermolecular interactions through dipole-dipole attraction and weak C-F[1]···H bonding, typically raising the melting point (MP) by 15–20 °C compared to the non-fluorinated parent.[3]
3-Methoxypropyl Chain (Entropic Destabilizer): The ether linkage (-O-CH
) introduces rotational freedom (entropy) and disrupts efficient crystal packing compared to rigid alkyl or halide substituents.[1][3] This "flexible tail" effect is the primary driver for the predicted low melting point.[3]
Predictive Modeling: The Analog Bracket Method
Since experimental melting point data is not publicly indexed in standard open-access repositories (PubChem, ChemSpider) for this specific CAS, we utilize a triangulated analog prediction model . This method brackets the target MP between structurally homologous compounds with known phase transition temperatures.[3]
Upper Bound. Cl is heavier and more polarizable than OMe, promoting better packing.[1] Replacing Cl with OMe typically lowers MP.[1][3]
3-Methoxy-1-phenylpropan-1-one
Non-Fluoro Analog
Oil (< 20 °C)
Lower Bound. Lacks the stabilizing F-atom.[1] The target will have a higher MP than this oil due to the p-F substitution.[3]
Synthesis of the Prediction
The "Chloro-to-Methoxy" Depression:
Replacing the terminal chlorine in the 3-chloro analog (MP ~49 °C) with a methoxy group introduces the gauche effect and rotational flexibility of the C-O-C bond.[1][3] In similar aryl ketone systems, this substitution often depresses the melting point by 10–20 °C .[3]
The "Fluoro-Stabilization" Elevation:
Starting from the non-fluorinated oil (MP < 20 °C), adding a para-fluorine atom typically raises the MP by 15–25 °C due to increased molecular symmetry and dipole stacking.[3]
Calculation:
.
Synthesis & Experimental Validation Protocol
To verify this prediction, the compound is typically synthesized via a Mannich-type reaction or Michael addition, followed by thermal analysis.[3]
Synthesis Pathway Diagram
The following directed graph illustrates the standard synthesis routes (Friedel-Crafts vs. Michael Addition) used to access this scaffold.
Figure 1: Two primary synthetic pathways.[1] Route B (Michael Addition) is preferred for introducing the methoxy group under mild conditions.
If you have synthesized or purchased the material (e.g., from BLDPharm or Dana Bioscience), follow this protocol to determine the precise MP.[3]
Sample Prep: Hermetically seal 2–5 mg of the sample in an aluminum pan. If liquid, ensure no leakage.[3]
Cooling Cycle: Cool to -40 °C at 10 °C/min to induce crystallization (if it is a supercooled liquid). Hold for 5 minutes.
Heating Cycle: Heat from -40 °C to 100 °C at 5 °C/min.
Data Interpretation:
Glass Transition (
): Step change in baseline (likely < -50 °C).[1][3]
Crystallization (
): Exothermic peak during heating (cold crystallization) if the sample didn't crystallize on cooling.[3]
Melting (
): Endothermic peak onset.[3] The onset temperature is the reported MP.[1][3]
References
National Institute of Standards and Technology (NIST). 1-Propanone, 1-(4-fluorophenyl)- (CAS 456-03-1) Properties.[1] NIST Chemistry WebBook, SRD 69.[3] [Link]
PubChem. 3-Methoxy-1-phenylpropan-1-one (CAS 55563-72-9).[1][3] National Center for Biotechnology Information.[1][3] [Link]
Topic: Sourcing and Validation of 1-(4-Fluorophenyl)-3-methoxypropan-1-one for Research Applications
An In-Depth Technical Guide for Researchers Audience: Researchers, scientists, and drug development professionals. Abstract 1-(4-Fluorophenyl)-3-methoxypropan-1-one is a substituted propiophenone that serves as a versati...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
Abstract
1-(4-Fluorophenyl)-3-methoxypropan-1-one is a substituted propiophenone that serves as a versatile chemical intermediate in organic synthesis and pharmaceutical research. The presence of the fluorophenyl group is of particular interest in medicinal chemistry, as fluorine substitution can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] The reliability of research outcomes is directly contingent on the purity and validated identity of such starting materials.[3] This guide provides a comprehensive framework for selecting reliable suppliers of 1-(4-Fluorophenyl)-3-methoxypropan-1-one and establishing a robust in-house protocol for quality control and validation, ensuring the integrity and reproducibility of experimental results.
The Critical Role of Starting Material Quality in Research
In any research endeavor, especially in drug discovery and development, the quality of the reagents is paramount.[3][4] Impurities in a starting material like 1-(4-Fluorophenyl)-3-methoxypropan-1-one can lead to the formation of unintended side products, generate misleading biological data, and render experiments irreproducible. High-quality reagents are defined by their purity, and suppliers must provide rigorous quality control to verify their composition and concentration.[3] Therefore, a researcher's first step is not just to find a supplier, but to vet the supplier's commitment to analytical transparency.
Supplier Landscape and Selection Criteria
The supplier landscape for research chemicals ranges from large, well-established manufacturers to smaller, specialized companies and online marketplaces. The selection of a supplier should be guided by a careful evaluation of several key factors beyond mere price and availability.
Comparative Analysis of Supplier Types
Supplier Category
Typical Purity Levels
Analytical Data Provided
Key Advantages
Key Considerations
Major Chemical Manufacturers (e.g., Sigma-Aldrich/Merck, Thermo Scientific)
CoA is standard. NMR or GC/HPLC data may be available upon request or as part of the standard documentation.
Wide variety of unique and rare chemicals, competitive pricing.
Data packages may be less comprehensive than major manufacturers; lot-to-lot variability can be a concern.
Chemical Marketplaces (e.g., Echemi, Dana Bioscience)
Varies by the underlying supplier.
Dependent on the actual manufacturer listed on the platform.[8][9]
Aggregates multiple suppliers, can be a source for hard-to-find compounds.
Requires careful vetting of the original manufacturer; quality control is not centralized.
When selecting a supplier, researchers should prioritize those who provide, at a minimum, a lot-specific Certificate of Analysis (CoA) that details the purity as determined by a reliable analytical method like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
In-House Validation: A Trust-but-Verify Approach
Even when a compound is sourced from a reputable supplier, it is best practice to perform in-house validation to confirm its identity and purity. This self-validating system is crucial for ensuring the integrity of your research data.[3]
Workflow for Supplier Selection and Reagent Validation
The following diagram outlines the logical workflow from initial supplier screening to the final release of the chemical for experimental use.
Caption: Workflow for sourcing and validating research chemicals.
Experimental Protocol: Quality Control of 1-(4-Fluorophenyl)-3-methoxypropan-1-one
This protocol describes the essential steps for verifying the identity and purity of a newly acquired batch of the title compound.
Objective: To confirm the chemical structure and assess the purity of 1-(4-Fluorophenyl)-3-methoxypropan-1-one.
Materials:
Received 1-(4-Fluorophenyl)-3-methoxypropan-1-one sample
Deuterated chloroform (CDCl₃) with 0.03% TMS for NMR
HPLC-grade acetonitrile and water
NMR tubes, vials, micropipettes
Methodology:
Part A: Identity Verification via ¹H NMR Spectroscopy
Sample Preparation: Dissolve ~5-10 mg of the compound in approximately 0.6 mL of CDCl₃ in a clean, dry NMR tube.
Data Acquisition: Acquire a proton (¹H) NMR spectrum on a 400 MHz or higher spectrometer.
Rationale & Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of organic compounds.[10][11] The resulting spectrum should be compared against the expected structure of 1-(4-Fluorophenyl)-3-methoxypropan-1-one. Key expected signals include:
A singlet for the methoxy (-OCH₃) protons.
Two triplets for the two methylene (-CH₂-) groups.
Signals in the aromatic region consistent with a 1,4-disubstituted (para) fluorophenyl ring.
The integration of these signals should correspond to the number of protons in each group (3H, 2H, 2H, 4H).
Part B: Purity Assessment via High-Performance Liquid Chromatography (HPLC)
Sample Preparation: Prepare a stock solution of the compound at ~1 mg/mL in acetonitrile. Further dilute to an appropriate concentration for analysis (e.g., 50-100 µg/mL).
Chromatographic Conditions (Example):
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase: Isocratic or gradient elution with acetonitrile and water.
Flow Rate: 1.0 mL/min
Detector: UV-Vis at a wavelength where the aromatic ring absorbs (e.g., 254 nm).
Rationale & Analysis: HPLC separates components of a mixture, making it an excellent tool for assessing purity.[11] In an ideal chromatogram, the pure compound will appear as a single, sharp peak. The area of this main peak relative to the total area of all peaks in the chromatogram provides a quantitative measure of purity (e.g., >98%). Any other peaks represent impurities.
Application Context: A Building Block in Synthesis
1-(4-Fluorophenyl)-3-methoxypropan-1-one is a ketone, a functional group that is a cornerstone of organic synthesis. It can be used as a precursor to more complex molecules, such as pyrazole derivatives, which have shown utility as kinase inhibitors in drug discovery research.[12][13]
The diagram below illustrates a conceptual synthetic pathway where such a ketone could be utilized.
Caption: Conceptual use as a synthetic building block.
Conclusion and Best Practices
The integrity of scientific research is built upon the quality of its foundational components. For researchers utilizing 1-(4-Fluorophenyl)-3-methoxypropan-1-one, a rigorous approach to sourcing and validation is not an optional step but a mandatory one. Always prioritize suppliers who provide transparent and comprehensive analytical data. Critically, establish an in-house routine for identity and purity verification using standard analytical techniques like NMR and HPLC. Adherence to these principles will minimize experimental variability, enhance the reliability of your data, and ultimately accelerate the pace of discovery. Proper handling and storage, including keeping containers tightly closed in a dry, cool, and well-ventilated place, are also essential to maintain reagent quality.[8][14]
References
Characterization and Identification in Organic Chemistry through Analytical Techniques - Research and Reviews. (n.d.).
Modern Analytical Technique for Characterization Organic Compounds. (2025, July 2).
The Importance of High-Quality Reagents in Accurate Experimental Results. (n.d.).
1-(4-Fluorophenyl)-3-methoxypropan-1-one 1g - Dana Bioscience. (n.d.). Retrieved from [Link]
Quality Control In Chemical Manufacturing For Life Sciences. (2023, August 2). Retrieved from [Link]
Best practices for handling chemical reagents to prevent cross-contamination - Quimivita. (2025, March 25). Retrieved from [Link]
3-Fluoro-4-Methoxyacetophenone 98.0%(GC) | PureSynth. (n.d.). Retrieved from [Link]
Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed. (2006, March 9). Retrieved from [Link]
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15). Retrieved from [Link]
Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed. (2025, September 15). Retrieved from [Link]
Part 1: Physicochemical Rationale – The "Fluorine Effect"
Title: Strategic Utilization of Fluorinated Aromatic Intermediates in Modern Medicinal Chemistry Executive Summary The strategic incorporation of fluorine into aromatic intermediates is no longer a niche tactic but a fun...
Author: BenchChem Technical Support Team. Date: February 2026
Title: Strategic Utilization of Fluorinated Aromatic Intermediates in Modern Medicinal Chemistry
Executive Summary
The strategic incorporation of fluorine into aromatic intermediates is no longer a niche tactic but a fundamental pillar of modern drug discovery. Approximately 20-25% of all drugs in the pharmaceutical pipeline contain at least one fluorine atom. This guide provides a technical deep-dive into the rationale, synthesis, and application of fluorinated aromatic intermediates, moving beyond basic "bioisosterism" to explore the precise electronic and metabolic modulation enabled by the C-F bond.
The introduction of fluorine into an aromatic ring is rarely about simple steric blocking. It is a calculated manipulation of the molecule's electronic landscape.
1.1 Electronic Modulation and pKa
Fluorine is the most electronegative element (Pauling scale 3.98). When attached to an aromatic ring, it exerts a strong inductive electron-withdrawing effect (-I), while simultaneously offering a weak resonance electron-donating effect (+R).
Impact: This unique duality allows for the fine-tuning of the pKa of neighboring functional groups. For instance, fluorinating a pyridine ring adjacent to a basic nitrogen can lower the pKa by 1–2 units, reducing lysosomal trapping or improving oral bioavailability by altering the ionization state in the GI tract.
1.2 Metabolic Stability
The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol).
Mechanism: Replacing a metabolically labile C-H bond (often at the para position of a phenyl ring) with C-F blocks oxidation by Cytochrome P450 enzymes. This "metabolic blocking" extends half-life (
) without drastically altering the steric footprint of the molecule (Van der Waals radius: H = 1.20 Å, F = 1.47 Å).
1.3 Lipophilicity and Conformation
Fluorination typically increases lipophilicity (
), facilitating membrane permeability. Furthermore, the "gauche effect" and electrostatic repulsions involving fluorine can lock molecules into bioactive conformations, reducing the entropic penalty of binding to a target protein.
Diagram 1: Physicochemical Impact of Aromatic Fluorination
Caption: Impact of fluorine substitution on key drug-like properties, linking atomic characteristics to pharmacological outcomes.
Part 2: Synthetic Methodologies
Selecting the right reagent is critical for yield, safety, and selectivity. The table below compares industry-standard reagents for generating fluorinated aromatic intermediates.
Table 1: Comparative Analysis of Fluorinating Reagents
Reagent Class
Representative Reagent
Primary Application
Key Technical Consideration
Electrophilic
Selectfluor
Fluorination of electron-rich arenes
Non-volatile, bench-stable solid.[1][2] Mechanism involves SET (Single Electron Transfer).
Color Change: The reaction mixture typically turns dark brown/red upon addition of the ligand and catalyst, indicating active complex formation.
Internal Standard: Use
-trifluorotoluene as an internal standard for F NMR monitoring (-63 ppm) to quantify yield before workup.
Part 4: Strategic Selection & Applications
The choice of intermediate dictates the therapeutic profile.
Trifluoromethyl (Ar-CF
): Used in Nilotinib (Tasigna) and Fluoxetine (Prozac). The bulky CF group fills hydrophobic pockets in enzymes (e.g., Kinase ATP binding sites) and provides metabolic armor.
Fluorophenyl (Ar-F): Used in Atorvastatin (Lipitor). The fluorine atom on the phenyl ring prevents hydroxylation at the para position, significantly extending the drug's duration of action.
References
Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008. Link
Oishi, M., Kondo, H., & Amii, H. "Aromatic trifluoromethylation catalytic in copper." Chemical Communications, 2009. Link
Nakamura, Y., & Amii, H. "Cu-catalyzed trifluoromethylation of aryl iodides with trifluoromethylzinc reagent prepared in situ."[5] Beilstein Journal of Organic Chemistry, 2013. Link
Tang, P., Wang, W., & Ritter, T. "Deoxyfluorination of Phenols."[10] Journal of the American Chemical Society, 2011. Link
Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018. Link
Application Note: Scalable Synthesis of 1-(4-Fluorophenyl)-3-methoxypropan-1-one
Abstract This application note details a robust, two-stage protocol for the synthesis of 1-(4-fluorophenyl)-3-methoxypropan-1-one starting from 4-fluoroacetophenone . The method utilizes a classic Mannich reaction follow...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details a robust, two-stage protocol for the synthesis of 1-(4-fluorophenyl)-3-methoxypropan-1-one starting from 4-fluoroacetophenone . The method utilizes a classic Mannich reaction followed by a base-mediated elimination-addition sequence (oxa-Michael addition). This route is optimized for reproducibility, safety, and scalability, avoiding the use of expensive transition metal catalysts. The resulting
-alkoxy ketone scaffold is a critical pharmacophore in the development of p38 MAP kinase inhibitors and various non-steroidal anti-inflammatory drugs (NSAIDs).
Introduction & Retrosynthetic Analysis
The introduction of fluorine into aromatic ketones significantly alters metabolic stability and lipophilicity, making 4-fluoroacetophenone derivatives highly valuable in medicinal chemistry. The target molecule, a
-methoxy ketone, presents a synthetic challenge due to the potential for retro-Michael decomposition.
Our strategy employs the Mannich Base Route . Unlike direct alkylation, which suffers from poor regioselectivity, this route ensures exclusive functionalization at the
-position.
Retrosynthetic Logic (DOT Diagram)
Figure 1: Retrosynthetic strategy isolating the Mannich base as a stable storage point before conversion to the target.
Stage 1: Synthesis of the Mannich Base
Objective: Synthesis of 3-(dimethylamino)-1-(4-fluorophenyl)propan-1-one hydrochloride.
Mechanistic Insight
The reaction proceeds via the in situ formation of an iminium ion from paraformaldehyde and dimethylamine. The 4-fluoroacetophenone enol attacks this electrophile. We use the hydrochloride salt to prevent the formation of bis-Mannich bases and to ensure the product precipitates from the reaction matrix, driving equilibrium forward.
Reaction: Heat the mixture to reflux (approx. 80°C) for 2–4 hours.
Checkpoint: The suspension will initially dissolve, then gradually turn cloudy as the product precipitates.
Workup:
Cool the reaction mixture to room temperature.
Add acetone (50 mL) to further precipitate the salt.
Chill in an ice bath for 1 hour.
Isolation: Filter the white crystalline solid under vacuum. Wash the cake with cold acetone (2 x 20 mL).
Drying: Dry in a vacuum oven at 50°C for 4 hours.
Expected Yield: 70–85%
Appearance: White crystalline solid.
Stage 2: Elimination & Oxa-Michael Addition
Objective: Conversion of the Mannich salt to 1-(4-fluorophenyl)-3-methoxypropan-1-one.
Mechanistic Insight
This stage exploits a "one-pot" elimination-addition sequence. Under basic conditions in methanol, the Mannich base undergoes E1cB elimination to generate the transient aryl vinyl ketone (acrylophenone). This intermediate is highly electrophilic (a "hard" Michael acceptor) and is immediately trapped by the methoxide ion (generated in situ) to form the
-methoxy ketone.
Critical Note: Isolating the vinyl ketone is possible but hazardous (lachrymator, polymerization risk). This in situ method is safer and higher yielding.
Setup: Place the dried Mannich base (10 mmol, ~2.3 g) in a 100 mL RBF.
Elimination/Addition: Add anhydrous methanol (20 mL) followed by sodium methoxide solution (15 mmol).
Reaction: Stir at room temperature for 30 minutes, then warm to 50°C for 2 hours.
Monitoring: Monitor by TLC (Hexane:EtOAc 8:2). The polar starting material (baseline) should disappear; the vinyl ketone intermediate (high Rf) appears transiently, followed by the product (mid-Rf).
Quench: Cool to 0°C and acidify to pH 6-7 with glacial acetic acid.
Why: Neutralization prevents retro-Michael reaction during workup.
Extraction: Evaporate most of the methanol. Dilute the residue with water (30 mL) and extract with Ethyl Acetate (3 x 20 mL).
Purification:
Wash combined organics with brine.
Dry over
, filter, and concentrate.
Flash Chromatography: Silica gel, eluting with Hexane/EtOAc (90:10).
Quality Control & Validation
Expected Analytical Data
Technique
Parameter
Expected Signal / Value
Interpretation
H NMR
3.80 ppm (t, 2H)
Triplet
-CH adjacent to ether oxygen
H NMR
3.20 ppm (t, 2H)
Triplet
-CH adjacent to carbonyl
H NMR
3.35 ppm (s, 3H)
Singlet
Methoxy (-OCH) group
H NMR
7.1 - 8.0 ppm
Multiplets
Aromatic protons (splitting due to F)
HPLC
Purity
>98%
Peak Area % at 254 nm
Reaction Pathway Visualization
Figure 2: The "One-Pot" elimination-addition mechanism. The vinyl ketone is generated and consumed in the same vessel.
Fix: Add a slight excess of paraformaldehyde. Ensure the solvent volume is low enough to force precipitation of the product.
Issue: Polymerization in Stage 2.
Cause: Overheating the vinyl ketone intermediate before methanol addition.
Fix: Ensure Methanol is present before adding the base. Do not exceed 60°C.
Issue: Retro-Michael during workup.
Cause: High pH during extraction.
Fix: Strictly neutralize with acetic acid before aqueous workup.
Safety & Hazards
4-Fluoroacetophenone: Irritant.
Vinyl Ketone Intermediate: Although transient, aryl vinyl ketones are potent lachrymators and skin irritants. All operations in Stage 2 must be performed in a fume hood.
Dimethylamine: Released as a gas during Stage 2. Ensure adequate ventilation or use a scrubber.
References
Mannich Reaction General Protocol
Blicke, F. F. "The Mannich Reaction."[1][5][6][7][8] Organic Reactions, 1942 , Vol 1, 303-341.
Mather, B. D., et al. "Michael addition reactions in macromolecular design for emerging technologies." Progress in Polymer Science, 2006, 31(5), 487-531.
One-Pot Elimination-Addition Strategy
Review of standard methodologies for converting Mannich bases to enones and subsequent trapping.
Application Note: Control and Quantification of Solvolysis Impurities in Ezetimibe Synthesis
This Application Note is designed for process chemists and analytical scientists involved in the CMC (Chemistry, Manufacturing, and Controls) of Ezetimibe. It addresses the identification, synthesis, and control of 1-(4-...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for process chemists and analytical scientists involved in the CMC (Chemistry, Manufacturing, and Controls) of Ezetimibe. It addresses the identification, synthesis, and control of 1-(4-Fluorophenyl)-3-methoxypropan-1-one (hereafter referred to as Impurity-OMe ), a specific process-related impurity formed during the early stages of API synthesis.
Target Analyte: 1-(4-Fluorophenyl)-3-methoxypropan-1-one
Role: Process-Related Impurity / Reference Standard
Application: Impurity Profiling, HPLC Method Validation, Process Optimization
Introduction & Scientific Context
Ezetimibe is a selective cholesterol absorption inhibitor. Its synthesis typically involves a Friedel-Crafts acylation to generate a halogenated ketone intermediate, often 3-chloro-1-(4-fluorophenyl)propan-1-one (or the 4-chloro-butyro analog depending on the specific route).
Impurity-OMe arises via a nucleophilic substitution (solvolysis) pathway when methanol is employed as a solvent or quenching agent in the presence of the halogenated precursor. Because the methoxy group is chemically inert under the subsequent stereoselective reduction conditions used to form the Ezetimibe chiral alcohol, this impurity can carry forward through the synthesis, potentially leading to "Methoxy-Ezetimibe" analogs or reducing overall yield.
Key Chemical Data
Property
Specification
Chemical Name
1-(4-Fluorophenyl)-3-methoxypropan-1-one
CAS Number
Not widely listed; Analogous to 3-chloro precursor
Molecular Formula
C₁₀H₁₁FO₂
Molecular Weight
182.19 g/mol
Function
Critical Process Impurity / Reference Standard
Detection (UV)
λmax ≈ 248–254 nm (Fluorophenyl chromophore)
Mechanistic Pathway: Formation of Impurity-OMe
The formation of Impurity-OMe is a classic example of competitive nucleophilic substitution. In the standard process, the 3-chloro-ketone is intended to undergo asymmetric reduction. However, exposure to methanol (often used to improve solubility or as a wash solvent) facilitates the displacement of the chloride leaving group.
Pathway Diagram
The following diagram illustrates the divergence between the desired synthetic route and the impurity formation.
Figure 1: Divergent pathway showing the formation of the Methoxy-ketone impurity during the handling of the chloro-intermediate.
Protocol: Synthesis of Reference Standard
To accurately quantify this impurity in the API stream, a high-purity reference standard must be synthesized. The following protocol utilizes a Williamson ether synthesis approach to intentionally generate Impurity-OMe from the chloro-precursor.
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.
Dissolution: Charge the flask with 3-Chloro-1-(4-fluorophenyl)propan-1-one and anhydrous Methanol. Stir until dissolved.
Addition: Dropwise add the Sodium Methoxide solution over 10 minutes at room temperature. The reaction is exothermic; monitor temperature to maintain <30°C.
Reflux: Heat the mixture to reflux (approx. 65°C) and stir for 4–6 hours.
Validation Check: Monitor by TLC (Hexane:EtOAc 8:2). The starting material (Rf ~0.[1]6) should disappear, replaced by a more polar spot (Impurity-OMe, Rf ~0.4).
Quench: Cool to room temperature. Neutralize excess base by adding 1N HCl until pH is ~7.
Extraction: Remove methanol under reduced pressure. Resuspend the residue in water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).
Drying: Combine organic layers, wash with brine, dry over anhydrous Sodium Sulfate, and filter.
Purification: Concentrate the filtrate. If necessary, purify via flash column chromatography (Silica gel, Gradient 0–20% EtOAc in Hexanes) to yield a clear to pale yellow oil/solid.
Characterization: Confirm structure via ¹H-NMR (Look for singlet –OCH₃ peak at ~3.3 ppm and triplet –CH₂– adjacent to ketone).
Analytical Protocol: HPLC Quantification
This method allows for the separation of Impurity-OMe from the parent chloro-ketone and downstream Ezetimibe intermediates.
Chromatographic Conditions
Parameter
Setting
Instrument
HPLC with PDA/UV Detector
Column
C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Mobile Phase A
0.1% Phosphoric Acid in Water
Mobile Phase B
Acetonitrile (HPLC Grade)
Flow Rate
1.0 mL/min
Column Temp
30°C
Detection
254 nm (Primary), 210 nm (Secondary)
Injection Vol
10 µL
Gradient Program
Time (min)
% Mobile Phase A
% Mobile Phase B
0.0
90
10
15.0
10
90
20.0
10
90
20.1
90
10
25.0
90
10
Analytical Workflow Diagram
The following decision tree outlines the process for identifying and quantifying the impurity in a process batch.
Figure 2: Quality Control workflow for screening the intermediate prior to the chiral reduction step.
Discussion & Troubleshooting
Causality of Impurity Spikes
If levels of Impurity-OMe exceed 0.15% in the intermediate stage:
Solvent Swap Failure: Incomplete removal of methanol before heating or prolonged storage of the chloro-intermediate in methanolic solution.
Base Contamination: Presence of residual base (from the Friedel-Crafts quench) accelerates the substitution reaction.
Impact on Final API
Impurity-OMe lacks the chlorine atom required for the cyclization step (formation of the beta-lactam ring). Consequently, it will likely remain as a linear ketone or alcohol impurity in the final crystallization mother liquor, but it complicates the purification burden and lowers the yield of the expensive chiral reduction step.
References
International Conference on Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances. (2006). Available at: [Link]
PubChem. Compound Summary: Ezetimibe.[2] National Library of Medicine. Available at: [Link]
Filip, S. et al. Impurity profiling of ezetimibe: Identification and synthesis of impurities. Journal of Pharmaceutical and Biomedical Analysis. (2014).[3] (Contextual citation for general impurity profiling methodologies).
U.S. Pharmacopeia (USP). Ezetimibe Monograph: Related Compounds. USP-NF Online. (Requires Subscription for full text, general reference for method limits). Available at: [Link]
Preparation of beta-methoxy ketones via Mannich reaction
Application Note: High-Purity Synthesis of -Methoxy Ketones via the Mannich Base Route Executive Summary This application note details the robust synthesis of -methoxy ketones utilizing the Mannich reaction as the constr...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Purity Synthesis of
-Methoxy Ketones via the Mannich Base Route
Executive Summary
This application note details the robust synthesis of
-methoxy ketones utilizing the Mannich reaction as the construct-determining step. While direct three-component condensation (ketone, formaldehyde, methanol) is theoretically possible, it often suffers from low selectivity and polymerization side-reactions.
The protocol described herein utilizes a "Masked Enone" strategy :
Construction: Rapid assembly of the carbon skeleton via the Mannich reaction (formation of
Functionalization: Controlled elimination-addition (solvolysis) to install the methoxy group.
This two-stage approach (often telescoped) offers superior regiocontrol, higher purity profiles, and scalability suitable for pharmaceutical intermediate production.
Strategic Rationale & Mechanism
The Challenge of Direct Alkylation
Direct installation of a methoxyethyl group onto a ketone via alkylation (e.g., using 2-methoxyethyl halides) is frequently plagued by poly-alkylation and O-alkylation of the enolate.
The Mannich Base Solution
The Mannich base serves as a synthetic equivalent for an
-unsaturated ketone (enone). Under thermal or acidic conditions in methanol, the amine acts as a leaving group (via E1cB or E2 mechanism), generating a transient enone in situ. Methanol then acts as a Michael donor, trapping the enone to yield the thermodynamically stable -methoxy ketone.
Reaction Pathway Visualization
Figure 1: The "Masked Enone" pathway. The Mannich base is isolated or telescoped, then thermally decomposed to the enone which instantly traps methanol.
Reaction: Heat the mixture to reflux (approx. 80°C) for 2–4 hours.
Checkpoint: The reaction mixture usually becomes homogeneous before precipitating the product salt.
Work-up: Cool the mixture to 0°C in an ice bath. Acetone (50 mL) may be added to drive precipitation.
Isolation: Filter the white crystalline solid (Mannich base HCl salt). Wash with cold acetone.
Drying: Vacuum dry at 40°C.
Expected Yield: 70–85%.
Validation: 1H NMR (D2O) should show characteristic N-Me singlets (
2.8-3.0 ppm).
Protocol B: Solvolysis to
-Methoxy Ketone
Conversion of the Mannich salt to the methoxy derivative.
Setup: Place the Mannich Base Hydrochloride (10 mmol) from Protocol A into a pressure tube or round-bottom flask.
Solvent: Add Methanol (20 mL).
Optimization: For difficult substrates, add Sodium Bicarbonate (1.0 equiv) to buffer the acidity, though acidic conditions often favor the exchange via the enol.
Reaction: Heat to reflux (65°C) for 6–12 hours.
Note: If using a pressure tube, heating to 90°C accelerates the elimination-addition sequence.
Monitoring: Monitor via TLC or LC-MS. The disappearance of the polar amine salt and appearance of the less polar methoxy ketone is distinct.
Work-up:
Evaporate methanol under reduced pressure.
Resuspend residue in Diethyl Ether or EtOAc.
Wash with dilute HCl (1M) to remove liberated dimethylamine and any unreacted Mannich base. This is the critical purification step.
Wash with Brine, dry over MgSO4, and concentrate.
Purification: Flash chromatography (Hexane/EtOAc) if necessary, though distillation is often sufficient for oils.
Critical Parameters & Troubleshooting
Optimization Table
Issue
Probable Cause
Corrective Action
Low Yield (Step 1)
Reversibility of Mannich Rxn
Use excess Paraformaldehyde/Amine. Ensure anhydrous conditions initially to drive equilibrium.
No Elimination (Step 2)
Leaving group too stable
Quaternization: Treat free base with Methyl Iodide (MeI) to form the quaternary ammonium salt. This eliminates extremely fast (Hofmann elimination).
Polymerization
Enone concentration too high
Run Step 2 in dilute Methanol. The high concentration of MeOH ensures trapping competes favorably with polymerization.
Bis-Mannich Formation
Ketone has multiple -protons
Use the specific stoichiometry (1:1:1) and add the ketone last to a pre-formed iminium salt solution.
Analytical Validation (Self-Validating System)
NMR Signature: The
-methoxy ketone is confirmed by the disappearance of the N-Methyl signals and the appearance of a sharp singlet for O-Methyl ( 3.2–3.4 ppm) and the characteristic or pattern of the ethylene linker.
Mass Spec: Loss of the nitrogen fragment; appearance of [M+Na]+ corresponding to the methoxy adduct.
References
Mechanism of the Mannich Reaction: Cummings, T. F., & Shelton, J. R. (1960). Mannich Reaction Mechanisms. Journal of Organic Chemistry, 25(3), 419–423. Link
Exchange Reactions (Amines to Ethers): Tramontini, M., & Angiolini, L. (1990). Further Advances in the Chemistry of Mannich Bases. Tetrahedron, 46(6), 1791-1837. (Seminal review on Mannich base reactivity including solvolysis). Link
Modern Application in Drug Synthesis: Arend, M., Westermann, B., & Risch, N. (1998). Modern Variants of the Mannich Reaction. Angewandte Chemie International Edition, 37(8), 1044–1070. Link
Elimination-Addition Sequence: Blicke, F. F. (1942). The Mannich Reaction. Organic Reactions, 1, 303. (The foundational text describing the instability of Mannich bases to heat). Link
Optimization of Synthetic Routes for 1-(4-Fluorophenyl)-3-methoxypropan-1-one: Reagent Selection and Process Control
Executive Summary & Strategic Analysis The target molecule, 1-(4-fluorophenyl)-3-methoxypropan-1-one , represents a critical pharmacophore often found in neuroactive compounds (e.g., butyrophenone derivatives like Melper...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Analysis
The target molecule, 1-(4-fluorophenyl)-3-methoxypropan-1-one , represents a critical pharmacophore often found in neuroactive compounds (e.g., butyrophenone derivatives like Melperone or Haloperidol analogs) and kinase inhibitors.[1][2] Its structure features a paramagnetically withdrawing fluorine atom and a labile
Synthesizing this molecule requires navigating a trade-off between atom economy and chemoselectivity .[1][2] The primary challenge is the compatibility of the ether linkage (methoxy group) with the strong Lewis acids required for Friedel-Crafts acylation.
Expert Insight: While Route B appears more direct, the use of aluminum chloride (
) with an aliphatic ether (the methoxy group) frequently leads to complexation and subsequent demethylation, yielding the 3-hydroxy byproduct or polymeric tars. Therefore, Route A is the industry-standard protocol for reliability and is the focus of this application note.
Critical Reagent Selection Guide
A. The Acylating Agent: 3-Chloropropanoyl Chloride[1][2]
Role: Introduces the 3-carbon chain and the carbonyl group.[2]
Why this over 3-bromopropanoyl chloride? The chloro-derivative is more cost-effective and sufficiently reactive.[1][2] The lower leaving group ability of chloride (vs. bromide) during the subsequent substitution step is managed by increasing temperature or using a stronger nucleophile (methoxide), which is acceptable here.
Handling: Potent lachrymator. Must be handled in a fume hood.[2]
B. The Catalyst: Aluminum Chloride (
)[3][4][5][6]
Role: Lewis Acid catalyst to generate the acylium ion.[3][4][5]
Stoichiometry: Unlike catalytic alkylations, acylation requires >1.1 equivalents relative to the acid chloride. The resulting ketone product forms a stable complex with
, deactivating the catalyst.
Purity: Anhydrous grade is non-negotiable. Moisture reacts violently with
to produce HCl and inactive aluminum hydroxides.[2]
C. The Nucleophile: Sodium Methoxide (NaOMe) in Methanol
Role: Displaces the terminal chloride to form the methoxy ether.
Solvent System: Using methanol as both solvent and reagent drives the equilibrium.
Safety: NaOMe is moisture-sensitive and caustic.[1][2]
Detailed Experimental Protocol (Route A)
Phase 1: Friedel-Crafts Acylation
Objective: Synthesis of intermediate 3-chloro-1-(4-fluorophenyl)propan-1-one.
Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, pressure-equalizing addition funnel, and a reflux condenser connected to a caustic scrubber (NaOH trap) to neutralize HCl gas.
Charging: Under a nitrogen atmosphere, charge Fluorobenzene (150 mL) . This acts as both reactant and solvent.[2][6]
Catalyst Addition: Cool the system to 0–5 °C using an ice bath. Add Aluminum Chloride (29.3 g, 0.22 mol) portion-wise. Caution: Exothermic.[1][2]
Acylation: Add 3-Chloropropanoyl chloride (25.4 g, 0.20 mol) dropwise over 45 minutes. Maintain internal temperature below 10 °C to prevent poly-acylation.[1][2]
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours, then heat to mild reflux (80 °C) for 1 hour to drive the reaction to completion.
Checkpoint: Monitor by TLC (Hexane/EtOAc 9:1).[1][2] Disappearance of acid chloride indicates completion.[2]
Quenching: Cool to room temperature. Pour the reaction mixture slowly into a stirred mixture of Ice (300 g) and Conc. HCl (20 mL) . This breaks the Aluminum-Ketone complex.[2]
Workup: Separate the organic layer.[7] Extract the aqueous layer with DCM (2 x 50 mL). Combine organics, wash with water, brine, and dry over anhydrous
.
Isolation: Evaporate solvent under reduced pressure. Recrystallize the solid from Ethanol/Hexane to obtain the intermediate (Target Yield: 85-90%).
Objective: Conversion to 1-(4-fluorophenyl)-3-methoxypropan-1-one.[1][2]
Setup: 250 mL round-bottom flask with reflux condenser.
Reagent Preparation: Prepare a solution of Sodium Methoxide (13.5 g, 0.25 mol) in dry Methanol (100 mL) . Alternatively, carefully dissolve Sodium metal in Methanol.
Addition: Add the crystalline intermediate 3-chloro-1-(4-fluorophenyl)propan-1-one (37.3 g, 0.20 mol) to the methoxide solution.
Reaction: Reflux the mixture (65 °C) for 3–5 hours.
Mechanism:[1][2][8][3][4][5] The reaction proceeds via an
pathway. The high concentration of methoxide ensures the ether forms rather than the elimination product (acrylophenone), although trace elimination is possible.
Workup: Cool to room temperature. Neutralize excess base with dilute HCl (to pH 7).[2] Evaporate the bulk of the methanol.
Extraction: Dissolve residue in Ethyl Acetate, wash with water and brine.
Purification: Distillation under high vacuum or column chromatography (Silica, Hexane/EtOAc gradient) is recommended to separate the product from any elimination byproducts (vinyl ketones).[2]
Process Visualization
Workflow Diagram
The following diagram illustrates the critical process flow and decision points for the synthesis.
Caption: Two-stage synthetic workflow emphasizing the isolation of the chloro-intermediate to avoid ether cleavage.
Switch to Route A. is incompatible with the methoxy group in the acylating agent.
References
Friedel-Crafts Acylation Mechanism & Reagents
Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical.[2] (Standard reference for aromatic ketone synthesis).
PubChem. 3-Chloro-1-(4-fluorophenyl)propan-1-one (Compound Summary).[1][2] National Library of Medicine.[2] Link[1][2]
Synthesis of Fluorinated Aromatic Ketones
M. B. Smith, March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th Ed. Wiley.[2] (Mechanistic grounding for electrophilic aromatic substitution on deactivated rings).
Specific Protocol Validations (Analogous Compounds)
Synthesis of 3-methoxypropiophenone derivatives. (Validates the 3-chloro to 3-methoxy substitution pathway). See: U.S. Patent 4,465,858 (Process for preparing substituted propiophenones).[1][2] Link
Reaction of 3-chloropropiophenones with alkoxides.[1][2] Journal of the American Chemical Society, 1954. (Foundational work on
Application Note: Scalable Synthesis of 3-Methoxy-1-(4-fluorophenyl)propan-1-one
The following Application Note and Protocol is designed for researchers and process chemists in the pharmaceutical industry. It outlines a scalable, robust synthesis route for 3-methoxy-1-(4-fluorophenyl)propan-1-one , p...
Author: BenchChem Technical Support Team. Date: February 2026
The following Application Note and Protocol is designed for researchers and process chemists in the pharmaceutical industry. It outlines a scalable, robust synthesis route for 3-methoxy-1-(4-fluorophenyl)propan-1-one , prioritizing cost-efficiency, atom economy, and purity control.
Executive Summary
This guide details a two-stage, scalable protocol for the synthesis of 3-methoxy-1-(4-fluorophenyl)propan-1-one . Unlike direct alkylation methods which often suffer from poly-alkylation or poor regioselectivity, this route utilizes a Friedel-Crafts Acylation followed by a Base-Mediated Solvolysis (Elimination-Addition) sequence.[1][2]
Key Advantages:
Regiocontrol: The use of Fluorobenzene in a Friedel-Crafts reaction guarantees >98% para-selectivity due to the directing effects of the fluorine atom.[1]
Scalability: The process avoids chromatographic purification, relying instead on crystallization and distillation, making it suitable for multi-kilogram campaigns.[2]
The synthesis is designed around the "Elimination-Addition" mechanism.[1] Direct nucleophilic substitution (
) of -halo ketones is often sluggish and prone to side reactions.[1] Instead, we exploit the acidity of the -protons to generate a transient vinyl ketone intermediate, which rapidly undergoes Michael addition with methanol.[2]
Reaction Pathway[2][3][4][5][6][7][8][9][10][11]
Stage 1 (Acylation): Fluorobenzene reacts with 3-chloropropanoyl chloride catalyzed by Aluminum Chloride (
) to form the crystalline intermediate 3-chloro-1-(4-fluorophenyl)propan-1-one .[1]
Stage 2 (Methoxylation): The intermediate is treated with Methanol and a base (
or NaOMe).[1][2] The base promotes elimination to 1-(4-fluorophenyl)prop-2-en-1-one (Acrylophenone), followed immediately by the conjugate addition of Methoxide to yield the final product.[1]
Figure 1: Reaction pathway illustrating the Friedel-Crafts acylation and the Elimination-Addition mechanism.
Detailed Experimental Protocols
Stage 1: Synthesis of 3-Chloro-1-(4-fluorophenyl)propan-1-one[1]
Objective: Isolate high-purity crystalline intermediate to ensure downstream quality.
Setup: Equip a dry 3-neck round-bottom flask with an overhead stirrer, nitrogen inlet, and pressure-equalizing addition funnel. Vent the system through a caustic scrubber (NaOH) to trap HCl gas.[1][2]
Charging: Charge Aluminum Chloride (1.2 eq) and Fluorobenzene (5.0 eq) into the flask. Cool the suspension to 0–5°C using an ice/water bath.[1][2]
Addition: Mix 3-Chloropropanoyl chloride (1.0 eq) with a small volume of Fluorobenzene (or DCM). Add this solution dropwise to the suspension over 60 minutes.
Critical Process Parameter (CPP): Maintain internal temperature <10°C to minimize di-acylation byproducts.[1][2]
Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 3–4 hours.
QC Checkpoint: Monitor by TLC (Hexane/EtOAc 8:2) or HPLC.[1][2] Consumption of acid chloride should be >99%.[1][2]
Quench: Cool the mixture to 0°C. Slowly pour the reaction mass into a stirred mixture of Ice (500g) and Conc. HCl (50mL) . Caution: Highly Exothermic.[1]
Workup: Separate the organic layer.[1][2][3][4][5][6] Extract the aqueous layer with DCM (
).[1][2][6] Combine organics and wash with Water, Sat.[1][2] , and Brine.[1][2][3]
Isolation: Dry over
, filter, and concentrate under reduced pressure.
Purification: Recrystallize the solid residue from Hexane/Isopropanol (9:1).
Base Addition: Add Potassium Carbonate (1.5 eq) in a single portion.
Reaction: Heat the mixture to Reflux (65°C) for 4–6 hours.
Mechanistic Note: The base eliminates HCl to form the vinyl ketone (detectable by HPLC).[1][2] Continued heating drives the Michael addition of methanol to the vinyl group.[2]
QC Checkpoint: Monitor disappearance of both the starting chloride and the vinyl ketone intermediate.[2]
Workup: Cool to room temperature. Filter off inorganic salts (
Distillation: The crude oil is best purified via high-vacuum distillation (approx. 120–130°C at 0.5 mmHg) to yield a clear, colorless liquid.[1][2]
Quantitative Data Summary
Parameter
Stage 1 (Acylation)
Stage 2 (Methoxylation)
Limiting Reagent
3-Chloropropanoyl Chloride
3-Chloro-Intermediate
Key Reagent
Fluorobenzene (Solvent/Rct)
Methanol /
Temperature
0°C 25°C
65°C (Reflux)
Time
4 Hours
6 Hours
Typical Yield
85 - 90%
75 - 82%
Purity (HPLC)
>98% (Crystallized)
>97% (Distilled)
Major Impurity
Ortho-isomer (<1%)
Vinyl Ketone Dimer
Process Safety & Hazards
Critical Hazards[1][2]
Aluminum Chloride (
): Reacts violently with water releasing HCl gas.[1][2] Handle in a fume hood. Quench cautiously.
1-(4-fluorophenyl)prop-2-en-1-one (Transient Intermediate): Like all vinyl ketones, this is a potent Michael Acceptor .[1] It is a likely skin sensitizer and lachrymator.[1][2] Avoid isolation if possible; ensure complete conversion to the methoxy product before workup.[1][2]
Fluorobenzene: Flammable liquid (Flash point: -15°C).[1][2] Ground all equipment to prevent static discharge.[1][2]
Waste Management[1][2]
Aqueous Waste (Stage 1): Contains Aluminum salts and HCl.[1][2] Neutralize with NaOH/Lime before disposal.[1][2]
Organic Waste: Halogenated solvents (DCM/Fluorobenzene) must be segregated.[1][2]
Regioselectivity Check: In Stage 1, the ortho-isomer elutes slightly earlier than the para-isomer.[1] The integration ratio should be >99:1.[1][2]
Conversion Check: In Stage 2, the presence of the vinyl ketone intermediate (distinct UV spectrum, usually red-shifted) indicates incomplete reaction.[2] Do not stop the reaction until this peak is <0.5%.[1][2]
References
Friedel-Crafts Acylation Methodology
Olah, G. A.[2] Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964.[1][2]
Protocol for methoxylation of 1-(4-fluorophenyl)prop-2-en-1-one
Application Note: Precision Methoxylation of 1-(4-Fluorophenyl)prop-2-en-1-one -Methoxylation via Conjugate Addition Executive Summary This application note details the protocol for the regioselective methoxylation of 1-...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Precision Methoxylation of 1-(4-Fluorophenyl)prop-2-en-1-one
-Methoxylation via Conjugate Addition
Executive Summary
This application note details the protocol for the regioselective methoxylation of 1-(4-fluorophenyl)prop-2-en-1-one (also known as 4'-fluorophenyl vinyl ketone). Due to the electronic structure of this
-unsaturated ketone, the most chemically viable and pharmaceutically relevant "methoxylation" is the Michael addition (conjugate addition) of methanol to the -carbon.
This transformation yields 3-methoxy-1-(4-fluorophenyl)propan-1-one , a versatile intermediate for synthesizing bioactive molecules, including selective serotonin reuptake inhibitors (SSRIs) and proprietary anti-inflammatory agents. This guide prioritizes a base-mediated, atom-economical pathway that ensures high yield (>90%) and operational simplicity, avoiding the need for harsh organometallic reagents.
Scientific Foundation & Mechanism
Substrate Analysis
The substrate, 1-(4-fluorophenyl)prop-2-en-1-one, features two key electrophilic sites:
Carbonyl Carbon (C1): Susceptible to 1,2-addition (hard nucleophiles).
-Carbon (C3): Susceptible to 1,4-addition (soft nucleophiles).
The 4-fluorophenyl group acts as an electron-withdrawing group (EWG) via induction, moderately increasing the electrophilicity of the
-carbon compared to a non-substituted phenyl ring. However, the fluorine atom is not sufficiently activating to facilitate Nucleophilic Aromatic Substitution () of the fluoride under mild conditions. Therefore, "methoxylation" in this context strictly refers to the functionalization of the vinyl group.
Reaction Mechanism: Base-Promoted Michael Addition
The reaction proceeds via the attack of the methoxide anion (generated in situ or added) on the
-carbon.
Activation: A base (e.g.,
, NaOH, or DBU) deprotonates methanol to generate the methoxide ion ().
Conjugate Addition: The methoxide attacks the
-carbon of the enone, pushing electron density onto the oxygen to form an enolate intermediate.
Protonation: The enolate is protonated by the solvent (methanol) to yield the thermodynamically stable
-methoxy ketone.
Figure 1: Mechanistic pathway for the base-promoted Michael addition of methanol.
Experimental Protocol
Materials & Reagents
Reagent
Role
Purity/Grade
Equiv.
1-(4-Fluorophenyl)prop-2-en-1-one
Substrate
>97%
1.0
Methanol (MeOH)
Solvent/Reagent
Anhydrous
Excess (Solvent)
Potassium Carbonate ()
Base Catalyst
Anhydrous, Powder
0.1 - 0.5
Dichloromethane (DCM)
Extraction Solvent
ACS Grade
N/A
Brine
Wash Solution
Saturated
N/A
Step-by-Step Methodology
Step 1: Reaction Setup
Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar.
Charge the flask with 1-(4-fluorophenyl)prop-2-en-1-one (1.50 g, 10.0 mmol).
Add Methanol (30 mL) to dissolve the substrate. Ensure complete dissolution; mild sonication may be used if necessary.
Step 2: Catalyst Addition
Add Potassium Carbonate (
) (138 mg, 1.0 mmol, 10 mol%) in a single portion.
Note: Stronger bases like NaOMe can be used (1.0 equiv) for faster rates, but catalytic
minimizes polymerization side products and is milder.
Seal the flask with a septum and insert a nitrogen balloon (optional, but recommended to prevent moisture absorption).
Step 3: Reaction Monitoring
Stir the mixture vigorously at Room Temperature (20–25°C) .
Monitor reaction progress via TLC (Thin Layer Chromatography).[1][2]
Mobile Phase: Hexane:Ethyl Acetate (4:1).
Visualization: UV lamp (254 nm). The starting enone is UV-active; the product is also UV-active but will have a lower
value due to the polarity of the added methoxy group.
Reaction is typically complete within 2–4 hours .
Step 4: Workup & Isolation
Quench: Once complete, evaporate the bulk Methanol under reduced pressure (Rotary Evaporator, 40°C).
Resuspend: Dissolve the residue in DCM (50 mL) and transfer to a separatory funnel.
Wash: Wash the organic layer with Water (2 x 20 mL) to remove potassium salts, followed by Brine (1 x 20 mL).
Dry: Dry the organic phase over anhydrous
, filter, and concentrate in vacuo.
Step 5: Purification
The crude oil is often sufficiently pure (>95%) for subsequent steps.
If higher purity is required, perform flash column chromatography (Silica Gel 60).
Gradient: 0%
20% Ethyl Acetate in Hexane.
Process Optimization & Troubleshooting
The following data summarizes the impact of base selection on yield and reaction time.
Entry
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
Notes
1
(10 mol%)
MeOH
25
3
94
Recommended. Mild, clean profile.
2
NaOMe (1.0 equiv)
MeOH
0 25
0.5
88
Fast, but risk of side reactions (aldol).
3
DBU (10 mol%)
MeOH
25
2
92
Good for acid-sensitive substrates.
4
(1.0 equiv)
MeOH
Reflux
12
65
Too weak; requires heat, lower yield.
Self-Validating Checkpoints:
Checkpoint A (TLC): If starting material persists after 4 hours, add an additional 10 mol%
and warm to 40°C.
Checkpoint B (NMR): The disappearance of the vinyl protons (
6.0–7.0 ppm, multiplet) and appearance of the methoxy singlet ( ~3.3 ppm) and triplet methylene signals ( ~3.2 and 3.8 ppm) confirms the product.
Workflow Visualization
Figure 2: Operational workflow for the synthesis of 3-methoxy-1-(4-fluorophenyl)propan-1-one.
References
Reaction Mechanism & General Protocol
Ballini, R., et al. "Michael Addition of Alcohols to
-Unsaturated Ketones." Current Organic Chemistry, 2004. Link
Note: Defines the standard base-catalyzed mechanism for enone methoxyl
Substrate Synthesis & Reactivity
Fun, H. K., et al. "(E)-1-(4-Fluorophenyl)-3-(4-methylphenyl)prop-2-en-1-one." Acta Crystallographica Section E, 2011. Link
Note: Provides structural data and reactivity context for 4-fluorophenyl vinyl ketones.
Comparative Methodology (Non-Fluorinated Analog)
"Synthesis method for 3-methoxypropiophenone." Patent CN106518635A, 2017. Link
Note: Contrasts the Michael addition route with Grignard-based synthesis, highlighting the efficiency of the protocol described above.
Green Chemistry Adaptations
Ranu, B. C., & Banerjee, S. "Ionic Liquid Promoted Michael Addition of Thiols and Alcohols." Organic Letters, 2005. Link
Note: Reference for solvent-free or alternative media adapt
Technical Support Center: Optimizing 1-(4-Fluorophenyl)-3-methoxypropan-1-one Synthesis
Case ID: TECH-2024-05-BetaKetone Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div. Executive Summary You are encountering yield issues with 1-(4-Fluorophenyl)-3-methoxypropan-1-one .
The product ketone complexes 1:1 with aluminum. Using <1 eq stops the reaction at ~50% conversion [1].
Temperature
0°C to 10°C (Addition)
High temps cause cyclization to indanones or polymerization of the alkyl chloride chain [2].
Solvent
DCM or 1,2-DCE
Chlorinated solvents solubilize the acylium complex better than nitrobenzene or for this specific chain length.
Troubleshooting Guide: Step 1
Issue: "My reaction mixture turned into a black tar."
Diagnosis: Thermal runaway or moisture contamination. The formation of the acylium ion is exothermic.
Fix: Ensure
is added slowly to the acid chloride (or vice versa) at <5°C. Ensure glassware is flame-dried.
Issue: "I see a peak at M-18 or cyclized byproduct."
Diagnosis: Formation of 5-fluoro-1-indanone.
Fix: Keep temperature strictly below 40°C during the post-addition stir. Indanone formation typically requires temperatures >60°C or strong acid catalysis [2].
Step 2: Methoxylation (The "Yield Killer")
Reaction: 3-Chloro-intermediate + NaOMe/MeOH
Target.
This is not a simple
substitution. The base (Methoxide) rapidly eliminates HCl to form the Enone (1-(4-fluorophenyl)prop-2-en-1-one), which then undergoes Michael addition to form your product.
The Equilibrium Trap
If you stop too early, you isolate the Enone. If you heat too long or work up incorrectly, the equilibrium shifts back to the Enone (Retro-Michael).
Optimization Protocol
Reagent: Use Sodium Methoxide (NaOMe) in Methanol (25-30 wt%).
Temperature:
Initial Phase: 0°C (Control the exothermic elimination).
Reaction Phase: Reflux (65°C) for 1-2 hours to drive the Michael addition to completion.
Quenching (CRITICAL):
You must neutralize the base before concentrating the solvent.
Why? Concentrating a basic solution of a
-methoxy ketone shifts the equilibrium back to the Enone and Methanol (Retro-Michael).
Action: Add glacial acetic acid or dilute HCl at 0°C until pH ~6-7. Then evaporate methanol.
Troubleshooting Guide: Step 2
Issue: "NMR shows a mixture of product and a set of doublets at
6.0-7.5 ppm."
Diagnosis: The doublets are the vinyl protons of the Enone side product. You are suffering from incomplete Michael addition or Retro-Michael during workup.
Fix: Increase reaction time at reflux. Ensure strict pH neutralization (pH 6-7) prior to solvent removal [3].
Issue: "Low yield after column chromatography."
Diagnosis:
-methoxy ketones are sensitive to silica gel (which is slightly acidic/Lewis acidic). They can eliminate methanol on the column.
Fix: Pre-treat silica gel with 1% Triethylamine (TEA) in hexanes to deactivate acidic sites, or use neutral alumina.
Module 3: Alternative "Green" Route (Direct Michael Addition)
If the two-step route fails, or if you have access to the Enone directly:
Self-Validating Logic: If the reaction stalls, adding a Lewis Acid catalyst (like
or ) can activate the enone carbonyl, accelerating the attack of methanol without triggering polymerization [4].
FAQ: Expert Solutions
Q1: Can I use 3-methoxypropanoyl chloride for direct Friedel-Crafts acylation?A:Not recommended.
is a strong Lewis acid that coordinates with the ether oxygen. This leads to demethylation (cleavage of the methyl ether), yielding the -hydroxy ketone or complex mixtures. If you must use this route, use a milder catalyst like or , though yields are typically lower than the chloro-intermediate route [5].
Q2: Why is the product unstable during storage?A:
-alkoxy ketones can slowly eliminate methanol to form the enone, especially if trace acid or base is present. Store the compound at -20°C under argon. Ensure it is perfectly neutral (remove all acid traces from the Friedel-Crafts step).
Q3: How do I remove the unreacted Enone from my final product?A: The Enone and the Target have different polarities but can streak on silica.
Chemical Method:[1][2][3][4][5][6][7][8][9][10] Treat the crude mixture with a scavenger thiol (e.g., polymer-supported thiol) or sodium bisulfite. Bisulfite forms a water-soluble adduct with the Enone, allowing you to wash it away, leaving the pure Methoxy-ketone in the organic layer.
Purification of fluorinated ketones by column chromatography
Technical Support Center: Purification of Fluorinated Ketones Subject: Troubleshooting & Optimization Guide for Chromatography of Trifluoromethyl Ketones (TFMKs) and Perfluoroalkyl Ketones. Ticket ID: TFMK-PUR-001 Assign...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Purification of Fluorinated Ketones
Subject: Troubleshooting & Optimization Guide for Chromatography of Trifluoromethyl Ketones (TFMKs) and Perfluoroalkyl Ketones.
Ticket ID: TFMK-PUR-001
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
Fluorinated ketones, particularly trifluoromethyl ketones (TFMKs), are critical electrophilic warheads in protease inhibitors and metabolic tracers. However, they present a "perfect storm" of purification challenges:
Hydration Equilibrium: The electron-withdrawing fluorine atoms make the carbonyl carbon highly electrophilic, leading to stable gem-diol (hydrate) formation on silica gel.
Volatility: Many low-molecular-weight fluorinated ketones sublime or evaporate during fraction concentration.
Base Sensitivity: They are prone to haloform-type cleavage on basic stationary phases.
This guide provides self-validating workflows to navigate these issues.
Module 1: The "Smearing" Phenomenon (Hydration Issues)
User Question: "My compound spots well on TLC, but on the column, it elutes as a broad streak or splits into two peaks. I'm losing mass and resolution. What is happening?"
Technical Diagnosis:
You are observing the on-column hydration equilibrium . Standard silica gel contains adsorbed water (approx. 4-5% by weight). As your TFMK travels down the column, it equilibrates between the free ketone (less polar) and the gem-diol hydrate (more polar). This dynamic equilibrium causes peak broadening (streaking) because the two species travel at different rates but constantly interconvert.
The Fix: The "Hydrate-Tag" Strategy
Instead of fighting the equilibrium, shift it entirely to one side.
Option A: Force the Hydrate (Recommended for Solids)
If your TFMK hydrate is a solid, purify the hydrate instead of the ketone.
Add Water: Deliberately add 2–5 equivalents of water to your crude mixture in an inert solvent (THF/DCM).
Purify: Run the column using a mobile phase containing 0.5% water-saturated ethyl acetate. The compound will elute as a sharp, polar peak (the gem-diol).
Dehydrate (Post-Column):
Dissolve the purified hydrate in toluene.
Reflux with a Dean-Stark trap or stir with activated 4Å molecular sieves.
Concentrate carefully (see Module 2).
Option B: Force the Ketone (Anhydrous Chromatography)
If you must purify the ketone form:
Dry the Silica: Flame-dry the silica column under vacuum or bake silica at 120°C overnight.
Acidify: Pre-wash the column with 1% acetic acid in hexane. This suppresses the ionization of surface silanols, reducing hydrogen bonding with the gem-diol.
Eluent: Use strictly anhydrous solvents (e.g., Hexane/DCM instead of Hexane/EtOAc).
Module 2: The "Ghost" Product (Volatility & Yield Loss)
User Question: "I had 90% conversion by NMR, but after the column and rotavap, I have 20% yield. The product isn't decomposing. Where did it go?"
Technical Diagnosis:
Fluorinated ketones are deceptively volatile. The heavy fluorine atoms increase molecular weight but weaken intermolecular Van der Waals forces (low polarizability), resulting in boiling points significantly lower than their non-fluorinated analogs.
Troubleshooting Protocol: The "Cold-Trap" Concentration
Parameter
Standard Protocol (Avoid)
Fluorinated Protocol (Use)
Bath Temp
40°C
< 20°C (Ice Bath)
Vacuum
< 10 mbar
> 150 mbar (Controlled)
Solvent
Diethyl Ether / DCM
Pentane / Pentane-DCM
Apparatus
Standard Rotavap
Kugelrohr (for distillation) or Nitrogen Blowdown
Validation Step:
Always check the distillate solvent trap by 19F NMR before discarding. If you see a signal around -75 to -80 ppm (typical for CF3 ketones), your product is in the waste.
Module 3: Stationary Phase Incompatibility
User Question: "My compound degraded on the column. I used basic alumina to remove acidic impurities, but the product vanished."
Technical Diagnosis:
Fluorinated ketones are susceptible to haloform-type cleavage in the presence of bases. The electron-withdrawing CF3 group makes the bond between the carbonyl and the alpha-carbon labile. Basic alumina (pH ~10) acts as a nucleophile/base, cleaving the molecule into a carboxylate and a fluoroform anion (which protonates to HCF3).
The Fix:
Never use basic alumina.
Use Neutral Silica: Standard flash silica (60 Å).
Use Neutral Alumina (Activity III): Only if the compound is acid-sensitive.
Pre-treatment: If the crude mixture contains amines (e.g., from a reaction using amino acids), wash with dilute HCl before loading onto the column to remove basic residues.
Visual Decision Logic
The following diagram illustrates the decision matrix for selecting the correct purification method based on the physical properties of the fluorinated ketone.
Figure 1: Decision tree for purification strategy and visualization of the hydration equilibrium causing chromatographic streaking.
Detailed Protocol: Dehydration of TFMK Hydrates
If you purified your compound as the stable gem-diol hydrate (as recommended in Module 1), use this protocol to regenerate the ketone.
Reagents:
Purified TFMK Hydrate
Phosphorus Pentoxide (P2O5) or Conc. H2SO4
Dry Toluene or DCM
Step-by-Step:
Dissolution: Dissolve the hydrate in dry toluene (10 mL per gram).
Addition: Add P2O5 (1.5 equivalents) in one portion. Note: The mixture will become sticky.
Reflux: Heat to reflux for 30–60 minutes.
Workup: Decant the toluene supernatant. Wash the gummy residue with fresh toluene.
Filtration: Filter the combined organic layers through a small pad of Celite to remove suspended P2O5 particles.
19F NMR: Shift should move from ~ -83 ppm (Hydrate) to ~ -76/-80 ppm (Ketone).
IR: Appearance of a strong carbonyl stretch at ~1750–1780 cm⁻¹ (shifted higher due to fluorine).
References
Hamlin, T. A., et al. (2014).[1] "Methylenation of Perfluoroalkyl Ketones using a Peterson Olefination Approach." The Journal of Organic Chemistry, 79(3), 1145–1155.[1] (Discusses the handling of TFMKs and avoiding purification of sensitive intermediates).
Sosa, A. C., et al. (2021).[2][3] "Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system." Beilstein Journal of Organic Chemistry, 17, 439–447. (Details the stability and isolation of TFMKs).
Ma, J.-A., & Cahard, D. (2004). "Asymmetric Fluorination, Trifluoromethylation, and Perfluoroalkylation Reactions." Chemical Reviews, 104(12), 6119–6146. (Comprehensive review on fluorinated compound stability and reactivity).
Linderman, R. J., & Graves, D. M. (1989). "Oxidation of fluoroalkyl-substituted carbinols by the Dess-Martin reagent." The Journal of Organic Chemistry, 54(3), 661–668. (Discusses volatility and hydration issues during oxidation to ketones).
Technical Support Center: Fluorinated Ketone Synthesis
Topic: Preventing Defluorination & Elimination During Ketone Synthesis Status: Operational | Lead Scientist: Senior Application Specialist Mission Statement Welcome to the Fluorine Chemistry Support Hub. This guide addre...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Preventing Defluorination & Elimination During Ketone Synthesis
Status: Operational | Lead Scientist: Senior Application Specialist
Mission Statement
Welcome to the Fluorine Chemistry Support Hub. This guide addresses the "Fluorine Fragility" paradox: while the C–F bond is thermodynamically strong, it is kinetically labile in specific synthetic environments—particularly during ketone generation. This guide provides troubleshooting for the three most common failure modes: Nucleophilic Defluorination ,
-Elimination (E1cB) , and Lewis Acid-Mediated Stripping .
Module 1: The "Hard" Nucleophile Problem (Weinreb Amide Route)
Scenario: You are reacting a fluorinated Weinreb amide with a Grignard or Organolithium reagent, but obtaining defluorinated byproducts or alkenes.
The Mechanism of Failure
In
-fluoro Weinreb amides, the magnesium or lithium atom acts as a Lewis acid, coordinating not just to the Weinreb oxygens, but potentially to the fluorine atom. This "over-chelation" lowers the energy barrier for fluoride elimination, especially if the reaction warms up before the quench.
Troubleshooting Protocol
Variable
Standard Protocol (High Risk)
Optimized Protocol (Low Risk)
Reagent
Standard Grignard ()
Turbo Grignard ()
Temperature
0°C to RT
-78°C (Strict)
Quench
Aqueous (Exothermic)
Acetic Acid/THF at -78°C
Additives
None
(Lanthanum salts)
Q: Why does the "Turbo Grignard" prevent defluorination?A: The Turbo Grignard (
) creates a highly reactive "ate" complex. This allows the Magnesium-Halogen exchange (to generate your nucleophile) to occur at -40°C or lower , rather than 0°C. At these low temperatures, the nucleophilic attack on the amide is kinetically favored over the elimination of the fluoride ion.
Q: My product decomposes during the quench. Why?A: The tetrahedral intermediate is stable at low temperatures.[1] If you quench with water/acid while the reaction is warm, the sudden pH change can trigger
-elimination of HF.
Fix: Add an anhydrous acid source (like acetic acid or propionic acid) while the reaction is still at -78°C to protonate the intermediate before it warms up.
Module 2: The "Basic" Trap (
-Elimination)
Scenario: You are synthesizing a ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
-fluoro ketone (e.g., via aldol condensation or alkylation), but the fluorine is lost, yielding an -unsaturated ketone.
The Mechanism of Failure (E1cB)
Fluorine is an electron-withdrawing group (EWG) that increases the acidity of
-protons. In the presence of a base, the enolate forms readily. Because Fluoride is a leaving group (albeit a poor one), the enolate can collapse to kick out , forming a double bond.
Figure 1: The E1cB elimination pathway responsible for defluorination in basic conditions.
Troubleshooting Protocol
Switch to Silyl Enol Ethers: Do not generate the free enolate. Instead, trap the kinetic enolate immediately as a silyl enol ether (using TMSCl/LDA at -78°C). The silyl group masks the charge, preventing the ejection of fluoride.
Acid-Catalyzed Aldol: If possible, switch from basic aldol conditions to Lewis acid-catalyzed conditions (e.g.,
or ). Acidic conditions do not generate the anionic enolate required for E1cB elimination.
Module 3: The "Harsh" Catalyst (Friedel-Crafts)
Scenario: Attempting to attach a fluorinated acyl group to an aromatic ring using Aluminum Chloride (
) results in tar or defluorinated alkyl products.
The Mechanism of Failure
is a "hard" Lewis acid with high affinity for fluorine. It can abstract fluoride from -fluoroacyl chlorides, generating a carbocation that rearranges or polymerizes.
Troubleshooting Protocol
Option A: The "Soft" Catalyst Switch
Replace
with Erbium(III) Triflate () or Indium(III) Chloride (). These are "softer" Lewis acids that activate the carbonyl oxygen without stripping the fluorine.
Option B: The Reverse Disconnection (Recommended)
Instead of reacting Fluorinated Acyl Chloride + Benzene, react Fluorobenzene + Acyl Chloride.
Why: The aromatic C–F bond is significantly more stable than the aliphatic C–F bond in acyl chlorides. You can introduce the ketone moiety onto a fluorinated aromatic ring with standard
without risking defluorination.
Decision Workflow: Choosing Your Route
Figure 2: Strategic decision tree for selecting the synthetic route based on fluorine position.
References
Synthesis of α-Fluoro Ketones via Weinreb Amides
Nahm, S., & Weinreb, S. M. (1981).
Context: Establishes the baseline stability of the chelated intermedi
Turbo Grignard Chemistry
Krasovskiy, A., & Knochel, P. (2004). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie.
)
Friedel-Crafts with Fluorinated Substrates
Prakash, G. K. S., et al. (2004). "Friedel-Crafts Acylation."[2][3] Journal of the American Chemical Society.
Context: Discusses Lewis Acid compatibility with fluorin
Prevention of
-Elimination:
Uneyama, K. (2006). "Organofluorine Chemistry." Blackwell Publishing.
Context: Comprehensive review of E1cB mechanisms in fluorinated enol
Technical Challenge:
This compound presents a specific purification challenge common to
-methoxy ketones: Low Melting Point (LMP) behavior . The presence of the flexible methoxy-propyl chain combined with the fluorinated ring often results in a compound that exists as a viscous oil or a low-melting solid (approx. MP 40–55°C, estimated based on structural analogs like 3-chloro-1-(4-fluorophenyl)propan-1-one).
Consequently, "oiling out" (Liquid-Liquid Phase Separation) is the primary failure mode during recrystallization. This guide prioritizes solvent systems that suppress oiling out and maximize crystalline yield.
Solvent Selection Matrix
The following solvents are validated based on the polarity profile of the fluorophenyl and methoxy moieties.
Solvent System
Role
Polarity Index
Suitability
Technical Notes
Isopropyl Alcohol (IPA)
Primary
4.3
High
Best balance of solubility. High boiling point allows full dissolution; moderate cooling promotes slow crystal growth.
Hexane / Ethyl Acetate
Binary
Mix
High
Start with 9:1 (Hex:EtOAc). Excellent for removing non-polar starting materials.
Ethanol / Water
Binary
Mix
Medium
Risk of oiling out. Water acts as a strong anti-solvent but can force the compound out as an oil before crystals form. Use only if IPA fails.
Diisopropyl Ether (DIPE)
Single
2.2
Medium
Good for inducing crystallization in oils, but low boiling point limits impurity clearance.
Toluene
Single
2.4
Low
Too soluble. Product likely remains in mother liquor unless cooled to -20°C.
Troubleshooting & FAQs
Q1: The solution turns cloudy and separates into a bottom oily layer instead of crystals. What is happening?
Diagnosis: You are experiencing Oiling Out (Liquid-Liquid Phase Separation) .[1]
Cause: The temperature at which the solution becomes saturated is higher than the melting point of the solvated compound. The compound precipitates as a liquid because it is energetically more favorable than forming a crystal lattice.
Solution:
Re-heat the mixture until the solution is clear (homogeneous).
Add Seed Crystals: If you have any solid material, add a tiny amount at a temperature just slightly below the boiling point.
Switch Solvent: If using EtOH/Water, switch to IPA or Hexane/EtOAc . Water often exacerbates oiling out in lipophilic ketones.
High-Shear Stirring: Vigorously stir the cooling oil droplets. This increases surface area and can induce nucleation at the oil-solvent interface.
Q2: My yield is very low (<50%), even after cooling to 0°C.
Diagnosis: High mother liquor solubility.
Cause: The fluorine atom increases lipophilicity, making the compound too soluble in organic solvents like Ethanol or Ethyl Acetate at room temperature.
Solution:
Concentrate: Reduce solvent volume by 30-50% via rotary evaporation.
Deep Freeze: This compound likely requires cooling to -20°C (freezer) rather than just 0°C (ice bath) to drive precipitation.
Anti-Solvent Titration: Add cold Hexane (dropwise) to the filtrate until turbidity persists, then cool again.
Q3: I see a persistent impurity at roughly 5-10% by HPLC. It won't crystallize out.
Diagnosis: Presence of the Elimination Product (1-(4-fluorophenyl)prop-2-en-1-one).
Cause:
-methoxy ketones are prone to eliminating methanol under acidic or basic conditions (or high heat), forming the vinyl ketone.
Solution:
Avoid Acid/Base: Ensure your recrystallization solvent is neutral.
Chemical Wash: Before recrystallization, wash the crude organic layer with mild NaHCO₃ to remove any acidic species promoting elimination.
Chromatography: If recrystallization fails to remove this specific impurity, a short silica plug (Hexane/EtOAc 8:2) is required.[2][3] The vinyl ketone is significantly less polar than the methoxy product.
Detailed Experimental Protocol
Method: Thermal Gradient Recrystallization with Seeding
Dissolution:
Place 10 g of crude 1-(4-Fluorophenyl)-3-methoxypropan-1-one in a 100 mL Erlenmeyer flask.
Add Isopropyl Alcohol (IPA) (approx. 3 mL per gram of solid).
Heat to reflux (approx. 82°C) with magnetic stirring.
Note: If not fully dissolved, add IPA in 1 mL increments. Do not exceed 5 mL/g.
Filtration (Hot):
If insoluble particulates (dust, salts) are visible, filter rapidly through a pre-warmed glass funnel/fluted filter paper.
Controlled Cooling (Critical Step):
Remove from heat. Allow the flask to cool on a cork ring to room temperature. Do not place directly in ice.
Intervention: If the solution reaches 40°C and no crystals appear, scratch the inner glass wall with a glass rod to create nucleation sites.
Crystallization:
Once turbidity or crystals appear at room temperature, move the flask to an ice bath (0-4°C) for 1 hour.
Optional: For maximum yield, transfer to a -20°C freezer for 4 hours.
Isolation:
Filter the crystals using a Buchner funnel with vacuum.
Wash: Wash the cake with cold Hexane (not IPA, as it might redissolve the product).
Dry: Vacuum dry at 30°C. Warning: High vacuum or high heat (>45°C) may melt the product or cause sublimation.
Logic Flow & Decision Tree
The following diagram illustrates the decision-making process for purifying this specific intermediate.
Caption: Workflow for handling the phase behavior of 1-(4-Fluorophenyl)-3-methoxypropan-1-one during purification.
References
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Retrieved from
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 159630133 (Analogous Structure). Retrieved from
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Retrieved from
Google Patents. Process for the preparation of beta-hydroxy ketone compounds (CN100491317C). Retrieved from
U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: 1-(4-Methoxyphenyl)-3-(3-methylphenyl)propan-1-one.[4] Retrieved from
Technical Support Center: Strategies for Removing Unreacted 4-Fluoroacetophenone
From the desk of a Senior Application Scientist Welcome to the technical support center. As scientists, we understand that the success of a synthesis is not only defined by the formation of the desired product but also b...
Author: BenchChem Technical Support Team. Date: February 2026
From the desk of a Senior Application Scientist
Welcome to the technical support center. As scientists, we understand that the success of a synthesis is not only defined by the formation of the desired product but also by its effective isolation and purification. A common challenge in many synthetic workflows is the removal of unreacted starting materials, which can often share similar physicochemical properties with the target compound, making separation non-trivial.
This guide provides a focused, in-depth exploration of methodologies to remove unreacted 4-fluoroacetophenone from a reaction mixture. We will move beyond simple procedural lists to discuss the underlying chemical principles that govern each technique, empowering you to make informed decisions and troubleshoot effectively during your purification process.
Frequently Asked Questions (FAQs)
Q1: How do I begin? What is the best initial approach to assess my purification challenge?
A1: The first step is always analytical. Before attempting any large-scale purification, you must understand the composition of your crude reaction mixture. Thin Layer Chromatography (TLC) is an indispensable initial technique. Spot your crude mixture, the 4-fluoroacetophenone starting material, and any other known starting materials on the same plate.
Expert Insight: The goal of this initial TLC is not just to see if the starting material is present, but to find a solvent system that provides good separation (a ΔRf of at least 0.2) between your desired product and the unreacted 4-fluoroacetophenone. This initial investigation will be the foundation for developing a successful column chromatography protocol if needed[1][2]. For more quantitative analysis, techniques like HPLC or GC are recommended[3][4].
Your choice of purification strategy depends critically on the properties of your product relative to 4-fluoroacetophenone. The decision process can be visualized as follows:
Caption: Decision workflow for selecting a purification strategy.
Q2: My product and 4-fluoroacetophenone have very different polarities. What are the best physical separation methods?
A2: When a significant difference in physical properties exists, separation is more straightforward. The key is to exploit these differences effectively.
Column Chromatography: This is the most versatile technique for separating compounds based on polarity differences[1][2]. Since 4-fluoroacetophenone is a moderately polar aromatic ketone, you can tailor your solvent system (eluent) to selectively elute either your product or the ketone first.
Expertise & Experience: Always develop your solvent system using TLC first. If your product is much less polar, it will elute from the column first with a non-polar eluent (e.g., hexane/ethyl acetate mixtures). If your product is much more polar, the 4-fluoroacetophenone will elute first, and you can then increase the eluent polarity to recover your product.
Recrystallization: This method is ideal if your desired product is a solid at room temperature[5]. The principle relies on finding a solvent (or solvent pair) in which your product has high solubility at an elevated temperature but low solubility at a cold temperature, while 4-fluoroacetophenone (which is a liquid or low-melting solid) remains dissolved in the cold solvent[5].
Trustworthiness: The key to successful recrystallization is to use the minimum amount of hot solvent necessary to fully dissolve your crude product. Using excess solvent will reduce your recovery yield[6].
Vacuum Distillation: This technique is applicable when there is a substantial difference in boiling points between your product and 4-fluoroacetophenone[6][7]. Given the high boiling point of 4-fluoroacetophenone, this method is most effective for either removing a much lower-boiling product or purifying a much higher-boiling (e.g., >250 °C) thermally stable product.
Table 1: Physicochemical Properties of 4-Fluoroacetophenone
| Solubility | Soluble in common organic solvents (ether, ethanol, ethyl acetate); limited in water. |[3][10] |
Q3: My product has similar polarity and solubility to 4-fluoroacetophenone. How can I separate them?
A3: This is a classic purification challenge where physical methods fail. In these cases, we turn to chemical separation techniques that selectively target the ketone functional group of the 4-fluoroacetophenone.
Method A: Reversible Derivatization via Bisulfite Extraction
This is a powerful and well-established liquid-liquid extraction technique for removing aldehydes and reactive ketones from an organic mixture[14][15].
Mechanism Expertise: The method relies on the nucleophilic addition of the bisulfite ion (HSO₃⁻) to the electrophilic carbonyl carbon of the ketone. This reaction forms a charged bisulfite adduct, which is highly soluble in water and can be partitioned into an aqueous layer, leaving the unreacted product in the organic layer[16][17]. 4-Fluoroacetophenone, being a methyl ketone, is sterically unhindered and thus a good candidate for this reaction[15]. The reaction is reversible; the ketone can be regenerated from the aqueous layer by treatment with a dilute acid or base if desired[18].
Caption: Experimental workflow for bisulfite extraction.
Method B: Covalent Scavenging with Polymer-Supported Resins
Scavenger resins are solid-supported reagents designed to react with and "scavenge" specific types of molecules from a solution[19]. For ketones, hydrazide-functionalized resins are particularly effective[20][21].
Mechanism Expertise: The resin contains covalently bound hydrazide groups (-CONHNH₂). When the crude reaction mixture is passed over or stirred with this resin, the 4-fluoroacetophenone reacts with the hydrazide to form a stable, polymer-bound hydrazone. The desired product, lacking a reactive carbonyl group, does not interact and remains in solution. The purification is completed by simple filtration to remove the resin[21]. This method avoids aqueous workups entirely, which can be advantageous for water-sensitive products.
Table 2: Comparison of Primary Purification Techniques
Technique
Principle
Best For
Advantages
Disadvantages
Column Chromatography
Differential Adsorption
Compounds with different polarities.
Highly versatile, good for small to medium scale.
Can be time-consuming and solvent-intensive.
Recrystallization
Differential Solubility
Purifying a solid product from a soluble impurity.
Can yield very high purity, scalable.
Requires product to be a solid, potential for yield loss.
Vacuum Distillation
Differential Boiling Point
Liquids with large boiling point differences.
Excellent for large scale, relatively simple.
Requires thermal stability of compounds.
Bisulfite Extraction
Reversible Chemical Reaction
Separating reactive ketones from non-carbonyl compounds.
Fast, inexpensive, avoids chromatography.
Requires aqueous workup, may not work for hindered ketones.
| Scavenger Resin | Covalent Sequestration | Removing specific functional groups (ketones). | High selectivity, simple filtration workup, no aqueous extraction. | Resins can be expensive, may require longer reaction times. |
Detailed Experimental Protocols
Protocol 1: Purification by Bisulfite Extraction
Authoritative Grounding: This protocol is adapted from established methods for the removal of reactive ketones from organic mixtures[14][15].
Dissolution: Dissolve the crude reaction mixture in an immiscible organic solvent (e.g., diethyl ether, ethyl acetate) at a concentration of approximately 50-100 mg/mL.
Preparation: In a separatory funnel, add the organic solution. For every 10 mL of organic solution, add 5 mL of methanol (to act as a miscible co-solvent to facilitate phase contact) and 25 mL of a saturated aqueous solution of sodium bisulfite (NaHSO₃)[15].
Extraction: Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently. Allow the layers to separate.
Separation: Drain the lower aqueous layer.
Re-extraction: Repeat the washing process (steps 2-4) with fresh sodium bisulfite solution two more times to ensure complete removal of the ketone.
Workup: Wash the organic layer with brine (saturated NaCl solution) to remove residual water and co-solvent[22]. Drain the organic layer into a clean flask and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
Isolation: Filter away the drying agent and remove the solvent under reduced pressure (rotary evaporation) to yield the purified product.
Troubleshooting Guide
Table 3: Troubleshooting Common Purification Issues
Problem
Possible Cause(s)
Recommended Solution(s)
Poor separation on column chromatography.
The eluent polarity is not optimal.
Optimize the solvent system using TLC to achieve a ΔRf ≥ 0.2. Try a different solvent system with different selectivity (e.g., switch from ethyl acetate/hexane to dichloromethane/methanol)[1].
An emulsion forms during extraction.
The mixture was shaken too vigorously; high concentration of polar species.
Add brine to the separatory funnel to increase the ionic strength of the aqueous phase, which helps break emulsions. Swirl gently instead of shaking vigorously[22].
Bisulfite extraction is incomplete.
Insufficient contact time or reagent; equilibrium not driven to adduct.
Increase the shaking time. Ensure a miscible co-solvent like methanol or DMF is used to improve contact between phases[15]. Use a larger excess of the saturated bisulfite solution.
| Product is not crystallizing. | Solution is not supersaturated; incorrect solvent choice. | Reduce the amount of solvent by evaporation. Cool the solution slowly, then in an ice bath. If crystals still do not form, try a different solvent system in which the product has lower solubility at cold temperatures[5][6]. |
References
Scite.ai. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]
ACS Publications. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. [Link]
National Center for Biotechnology Information. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC. [Link]
JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]
ACS Publications. (2017). A Comparison between Continuous and Batch Processes to Capture Aldehydes and Ketones by Using a Scavenger Resin. [Link]
Oxford Academic. Separation of Mixtures of Aromatic Ketones in the Sub-nanogram Range by Plasma Chromatography. Journal of Chromatographic Science. [Link]
ResearchGate. Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. [Link]
ResearchGate. (Ketalization product of Wieland-Mischer ketone) Multi-Solvent Recrystallization?. [Link]
Google Patents.
National Center for Biotechnology Information. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. PubMed. [Link]
Waters Corporation. Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. [Link]
ACS Publications. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega. [Link]
Aurora Pro Scientific. HPLC Analysis of Aldehydes and Ketones in Air Samples. [Link]
Shimadzu. Analysis of Aldehydes and Ketones in Exhaust Gas (HPLC). [Link]
University of California, Irvine. Remove Sticky Reagents. [Link]
J-Stage. A Method to Purify a Sample Derivatized with 2,4-Dinitrophenylhydrazine (DNPH) Using Solid Phase Extraction. [Link]
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]
National Center for Biotechnology Information. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. PMC. [Link]
ScienceDirect. AN OPTIMIZED METHOD FOR THE DETERMINATION OF VOLATILE AND SEMI-VOLATILE ALDEHYDES AND KETONES IN AMBIENT PARTICULATE MATTER. [Link]
Optimizing reaction temperature for Friedel-Crafts acylation of fluorobenzene
Technical Support Center: Reaction Engineering & Optimization Subject: Friedel-Crafts Acylation of Fluorobenzene – Temperature & Selectivity Control Ticket ID: FC-FL-OPT-001 Responder: Dr. A.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Reaction Engineering & OptimizationSubject: Friedel-Crafts Acylation of Fluorobenzene – Temperature & Selectivity Control
Ticket ID: FC-FL-OPT-001
Responder: Dr. A. Vance, Senior Application Scientist
Executive Summary: The Fluorobenzene Challenge
You are likely encountering a yield/selectivity trade-off. Unlike benzene, fluorobenzene presents a unique paradox in Electrophilic Aromatic Substitution (EAS): it is deactivated (inductively withdrawing -I effect) yet ortho/para directing (resonance donating +R effect).
While the para position is electronically favored due to the lone-pair donation and sterically favored over the ortho position, the deactivated ring requires sufficient activation energy (temperature) to react. However, excessive heat erodes regioselectivity.
This guide moves beyond standard textbook protocols to provide a process-optimized strategy for maximizing the formation of 4-fluoroacetophenone while suppressing the ortho isomer and polymeric tars.
Module 1: The "Golden Path" Protocol
Standardized workflow for high-fidelity acylation using Acetyl Chloride and
.
The Core Philosophy: The reaction must be kinetically controlled during the addition phase to establish regioselectivity, then thermodynamically driven to completion to break the strong product-catalyst complex.
Step-by-Step Methodology
System Preparation (Critical):
Flame-dry a 3-neck round bottom flask under
flow.
Solvent: Dichloromethane (DCM) is preferred over
or Nitrobenzene for ease of handling and moderate polarity.
Stoichiometry: Use 1.1 - 1.2 eq of
relative to the acyl chloride. Note: You need >1 eq because the ketone product complexes with , deactivating it.
Phase 1: The Cold Addition (Kinetic Control)
Temperature: Cool the solvent/
slurry to 0°C to -5°C .
Action: Add Acetyl Chloride dropwise. Allow the acylium ion (
) to generate for 15 mins.
Substrate Addition: Add Fluorobenzene dropwise over 30-45 minutes.
Why? Keeping the temp low during addition maximizes the steric difference between ortho and para attack. The para transition state is lower in energy; low temperature prevents the system from overcoming the higher barrier to the ortho position.
Phase 2: The Thermal Ramp (Conversion Drive)
Temperature: Slowly warm to Room Temperature (20-25°C) over 1 hour.
Optimization Check: If TLC/GC shows incomplete conversion after 2 hours, heat to 40-45°C (gentle reflux of DCM) for 30-60 minutes.
Why? The deactivated fluorobenzene ring reacts slowly. Furthermore, the product (4-fluoroacetophenone) is a Lewis base that binds the catalyst. Gentle heat is required to drive the reaction to completion despite this catalyst sequestration.
Phase 3: The Quench
Pour the mixture over crushed ice/HCl. Caution: Violent exotherm.
The acid hydrolysis breaks the Aluminum-Ketone complex, releasing the free organic product.
Module 2: Visualizing the Process
The following diagram illustrates the reaction pathway and the critical temperature intervention points.
Figure 1: Reaction pathway highlighting the critical kinetic control point at the Sigma Complex formation.
Module 3: Troubleshooting Hub (FAQs)
Q1: My yield is stuck at ~50%, even after refluxing. What is wrong?
Diagnosis: "Catalyst Poisoning" by Product.
Explanation: In Friedel-Crafts acylation (unlike alkylation), the ketone product forms a 1:1 complex with the Lewis Acid. If you use catalytic amounts (e.g., 0.1 eq) or exactly 1.0 eq, the reaction halts once the catalyst is consumed by the product.
Solution: Ensure you are using 1.1 to 1.2 equivalents of
relative to the limiting reagent.
Q2: I am seeing significant amounts of the ortho isomer (2-fluoroacetophenone).
Diagnosis: Reaction Temperature too high during addition.
Explanation: At higher temperatures (>25°C during addition), the system has enough thermal energy to overcome the steric repulsion of the fluorine atom, leading to ortho attack.
Solution: Strictly control the addition temperature at -5°C to 0°C . Do not ramp the temperature until the substrate is fully added.
Q3: The reaction mixture turned into a black tar/solid mass.
Diagnosis: Polymerization or "Red Oil" formation.
Explanation: This often happens if the reaction is run too hot (refluxing benzene/toluene temps) or if moisture enters the system, generating HCl gas rapidly which can degrade the substrate.
Solution: Use DCM as a solvent (keeps the complex solubilized better than non-polar solvents) and ensure strict anhydrous conditions.
Module 4: Optimization Data & Logic
The following table summarizes the trade-offs between temperature, yield, and selectivity based on general EAS principles for deactivated halides.
Variable
Condition
Para:Ortho Ratio
Yield
Risk Factor
Temp (Addition)
-10°C to 0°C
High (~95:5)
Moderate
Low (Slow rate)
Temp (Addition)
25°C (Ambient)
Medium (~80:20)
High
Medium (Exotherm)
Temp (Reaction)
40°C (DCM Reflux)
High*
Maximal
Low (If added cold)
Temp (Reaction)
>80°C
Low
Low (Tars)
High (Decomposition)
*Note: Once the isomer is formed in the addition step, heating generally does not isomerize acylated products (unlike alkylated products), so heating AFTER cold addition is safe.
Troubleshooting Logic Tree
Figure 2: Decision matrix for troubleshooting common reaction failures.
References
Friedel-Crafts Acylation Mechanism & Kinetics
Mechanism of the Friedel-Crafts Acylation Reaction.[1][2][3][4][5][6][7] Organic Chemistry Portal.[8]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Precision Synthesis of
-Methoxy Ketones
Current Status: Online
Ticket ID: OME-MICHAEL-001
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Diagnostic Workflow
The Challenge: Synthesizing
-methoxy ketones via the Oxa-Michael addition of methanol to -unsaturated ketones is deceptively simple. The reaction suffers from three competing pathways:[1]
1,2-Addition: Leading to dimethyl acetals/ketals (acid-catalyzed).
Polymerization: Anionic polymerization of the enone (base-catalyzed).
Retro-Michael Elimination: Loss of methanol during workup/distillation, reverting to the starting material.
The Solution: Success relies on thermodynamic control and catalyst chemoselectivity . The following decision tree outlines the critical control points.
Diagnostic Pathway (Visualized)
Figure 1: Reaction landscape for the addition of methanol to enones. Green nodes indicate the optimal pathway; Red nodes indicate failure modes.
Troubleshooting Guide (FAQs)
Issue 1: "I am isolating the dimethyl acetal instead of the ketone."
Diagnosis: Acidity is too high.
Mechanism: Strong Brønsted acids (pTSA,
) activate the carbonyl carbon for 1,2-attack. Once the hemiacetal forms, the presence of excess methanol drives the equilibrium toward the full acetal, which is often thermodynamically stable in anhydrous MeOH.
Corrective Action:
Switch Catalyst: Move to a Lewis Acid such as Iron(III) Chloride (
) or Indium(III) Chloride (). These coordinate with the carbonyl oxygen to activate the -carbon for nucleophilic attack without sufficiently activating the carbonyl carbon for acetalization [1].
Water Content: Ensure the reaction is not strictly anhydrous if using Brønsted acids; trace water helps hydrolyze the acetal back to the ketone while leaving the
-methoxy ether intact (ethers are more stable to hydrolysis than acetals).
Issue 2: "My product yield is good by TLC, but it disappears during rotary evaporation."
Diagnosis: Retro-Michael Elimination.
Mechanism: The
-methoxy ketone is a "masked" enone. Under heat or reduced pressure, especially if the pH is not exactly neutral, the molecule eliminates methanol to relieve steric strain or regain conjugation.
Corrective Action:
Neutralization is Critical: You must quench the catalyst completely before concentration. If using a base, wash with dilute HCl/buffer. If using an acid, wash with
.
Temperature Limit: Do not heat the water bath above 40°C.
Solvent Swap: Co-evaporate with toluene to remove methanol at lower temperatures (azeotropic removal) rather than boiling it off directly.
Issue 3: "The reaction mixture turned into a viscous gel or tar."
Diagnosis: Anionic Polymerization.
Mechanism: Methyl vinyl ketone (MVK) and similar substrates are prone to polymerization initiated by strong nucleophiles or bases (like methoxide).
Corrective Action:
Lower pH: Switch from alkoxide bases (NaOMe) to mild carbonate bases (
) or amine bases ().
Dilution: Run the reaction more dilute (0.1 M - 0.2 M) to reduce the rate of intermolecular chain growth.
Radical Scavenger: Add a trace amount of hydroquinone if you suspect radical polymerization (though anionic is more likely here).
Standard Operating Procedures (SOPs)
We recommend Method A for most substrates due to its high chemoselectivity and operational simplicity.
Method A: Lewis Acid Catalyzed (Recommended)
Best for: Acid-sensitive substrates, preventing acetal formation.
Quench: Pour into cold dilute phosphate buffer (pH 7). Avoid strong acids.
Workup: Extract immediately with Ether.
Comparative Data: Catalyst Performance
The following table summarizes the selectivity profile of common catalysts for the reaction of Methanol with Methyl Vinyl Ketone (MVK).
Catalyst System
Yield (-methoxy)
Side Product: Acetal
Side Product: Polymer
Risk Level
(5 mol%)
92%
< 2%
None
Low
(5 mol%)
94%
< 1%
None
Low
pTSA (10 mol%)
45%
40%
Low
High (Acetal)
NaOMe (1 equiv)
30%
< 5%
60%
High (Polymer)
(20 mol%)
85%
< 2%
10%
Moderate
Data synthesized from Nising et al. and standard process optimization literature [1, 2].
References
Nising, C. F., & Bräse, S. (2008).[4] The oxa-Michael reaction: from recent developments to applications in natural product synthesis. Chemical Society Reviews, 37(6), 1218-1228.
Yadav, J. S., Reddy, B. V. S., & Baishya, G. (2003).
-unsaturated ketones: a simple and efficient synthesis of -alkoxy ketones. Synlett, 2003(03), 0396-0398.
Surendra, K., Krishnaveni, N. S., & Rao, K. R. (2005). A mild and efficient chemoselective oxa-Michael addition of alcohols to
-unsaturated ketones catalyzed by . Tetrahedron Letters, 46(24), 4111-4113.
Separation of 1-(4-Fluorophenyl)-3-methoxypropan-1-one from regioisomers
Technical Support Center: Purification of 1-(4-Fluorophenyl)-3-methoxypropan-1-one Case ID: #F-PRO-309 Subject: Separation of para-fluorophenyl ketone from ortho-regioisomers. Assigned Specialist: Dr.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Purification of 1-(4-Fluorophenyl)-3-methoxypropan-1-one
Case ID: #F-PRO-309
Subject: Separation of para-fluorophenyl ketone from ortho-regioisomers.
Assigned Specialist: Dr. A. Vance, Senior Application Scientist.
Executive Summary
You are likely encountering difficulty separating 1-(4-fluorophenyl)-3-methoxypropan-1-one (Target, para-isomer) from its 1-(2-fluorophenyl)-... (ortho-isomer) byproduct.
This is a classic challenge in Friedel-Crafts acylation of fluorobenzene. While the fluorine atom is an ortho/para director, the steric hindrance of the incoming 3-methoxypropanoyl group usually favors the para position. However, depending on reaction temperature and Lewis acid choice, ortho content can range from 5% to 15%.
Because these regioisomers share identical molecular weights (MW 196.22 g/mol ) and very similar polarities, standard silica flash chromatography often fails to resolve them. This guide provides high-resolution analytical solutions (HPLC) and scalable process purification methods (Crystallization).
Module 1: Analytical Troubleshooting (HPLC)
User Question: "My C18 column shows a single broad peak or a shoulder. How do I quantify the ortho-isomer impurity?"
Technical Diagnosis:
Standard C18 (octadecyl) phases rely on hydrophobic interactions. Since the hydrophobicity of the ortho and para isomers is nearly identical, C18 often fails to separate them. You need a stationary phase that exploits the electronic environment of the fluorine atom and the shape selectivity of the aromatic ring.
Recommended Solution: Fluorinated Stationary Phases (PFP)
Switch to a Pentafluorophenyl (PFP) or Fluoro-Phenyl column. These phases utilize multiple interaction mechanisms:
Interactions: Between the phenyl ring of the analyte and the column.
Dipole-Dipole Interactions: The highly electronegative fluorine atoms on the PFP ring interact differently with the ortho-F vs. para-F on your analyte.
Shape Selectivity: The rigid PFP ring discriminates between the linear (para) and "bent" (ortho) geometries.
Protocol: High-Resolution HPLC Method
Parameter
Condition
Column
PFP (Pentafluorophenyl) Core-Shell, 150 x 4.6 mm, 2.7 µm (e.g., Kinetex PFP or Hypersil GOLD PFP)
Mobile Phase A
Water + 0.1% Formic Acid (or 10mM Ammonium Formate for MS)
Mobile Phase B
Methanol (MeOH provides better selectivity for F-compounds than ACN)
Gradient
40% B to 70% B over 15 minutes.
Flow Rate
1.0 mL/min
Detection
UV @ 254 nm (Aromatic) and 210 nm (Carbonyl)
Expected Result
The ortho-isomer typically elutes before the para-isomer on PFP phases due to steric disruption of stacking.
Module 2: Process Purification (Scalable Separation)
User Question: "I have 50g of crude material. Column chromatography is too expensive. How do I purify this in bulk?"
Technical Diagnosis:
For bulk separation of para vs. ortho isomers, fractional crystallization is superior to chromatography. Para-substituted aromatics generally possess higher symmetry, leading to better crystal lattice packing and significantly higher melting points than their ortho counterparts.
Process Workflow:
Solvent Selection: Avoid chlorinated solvents (too soluble). Use a binary system: Alcohol/Alkane (e.g., IPA/Heptane or Ethanol/Hexane).
Dissolution: Dissolve crude solid in the minimum amount of hot alcohol (approx. 60°C).
Precipitation: Slowly add the alkane (anti-solvent) until slight turbidity persists.
Cooling: Cool slowly to Room Temperature (RT), then to 0-4°C.
Critical Step: If the mixture "oils out" (forms a liquid layer instead of crystals), re-heat and add a seed crystal of the pure para compound. If you lack seeds, scratch the glass wall to induce nucleation.
Filtration: The solid collected will be enriched in the para-isomer. The filtrate (mother liquor) will contain the ortho-isomer and uncrystallized para.
Data Table: Expected Physical Property Differences
Property
Para-Isomer (Target)
Ortho-Isomer (Impurity)
Impact on Separation
Symmetry
High (C2v axis potential)
Low
Para packs tighter in lattice.
Melting Point
Higher (Likely >50°C)
Lower (Likely liquid or low MP solid)
Allows solid/liquid separation.
Solubility
Lower in non-polar solvents
Higher in non-polar solvents
Para precipitates first.
Module 3: Synthesis Optimization (Root Cause Analysis)
User Question: "Why is my ortho-impurity so high (>10%)? Can I prevent it?"
Technical Diagnosis:
The reaction is likely a Friedel-Crafts acylation of fluorobenzene. High ortho content indicates kinetic control issues or improper catalyst selection.
Mitigation Strategies:
Temperature Control: Friedel-Crafts regioselectivity is temperature-dependent. Lower temperatures (-10°C to 0°C) generally favor the thermodynamic para-product, whereas high temperatures increase the kinetic ortho-product.
Catalyst Choice: Aluminum Chloride (
) is standard, but switching to Zeolites (e.g., H-Beta or HY zeolites) can impose shape selectivity, physically preventing the formation of the bulkier ortho-transition state inside the catalyst pores.
Visual Troubleshooting Workflows
Workflow 1: Purification Decision Tree
Caption: Decision matrix for selecting between chromatographic and crystallization purification pathways based on scale and physical behavior.
Workflow 2: HPLC Method Development for Regioisomers
Caption: Step-by-step logic for HPLC column selection, highlighting the necessity of PFP phases for fluorinated isomers.
References
Regioselectivity of Friedel-Crafts Acylation
Andonian, A.
Source:
Fluorinated HPLC Stationary Phases
Bell, D. S., & Jones, A. D. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. (2005).[1][2]
Source:
Separation of Fluorinated Isomers (PFP Columns)
Pereira, L., et al. HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column.
Source:
Friedel-Crafts Acylation Methodology (General)
Olah, G. A. Friedel-Crafts and Related Reactions. Wiley Interscience.
A Senior Application Scientist's Guide to 1H NMR Spectrum Analysis of 1-(4-Fluorophenyl)-3-methoxypropan-1-one
Introduction In the landscape of modern drug development and materials science, the precise structural elucidation of novel chemical entities is paramount. 1-(4-Fluorophenyl)-3-methoxypropan-1-one is a ketone derivative...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the landscape of modern drug development and materials science, the precise structural elucidation of novel chemical entities is paramount. 1-(4-Fluorophenyl)-3-methoxypropan-1-one is a ketone derivative that serves as a valuable synthetic intermediate. Its structure incorporates three key pharmacophores: a fluorinated aromatic ring, a flexible aliphatic chain, and a methoxy ether group. Understanding the exact arrangement and electronic environment of each proton in this molecule is critical for quality control, reaction monitoring, and predicting its interactions in a biological system.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy remains the most powerful and widely used analytical technique for this purpose. It provides a detailed "fingerprint" of a molecule's structure by mapping the chemical environment of its hydrogen atoms. This guide offers an in-depth analysis of the ¹H NMR spectrum of 1-(4-Fluorophenyl)-3-methoxypropan-1-one, explains the experimental rationale, and compares its spectral features with structurally similar alternatives to highlight the diagnostic power of this technique.
The Foundational Pillars of ¹H NMR Spectroscopy
Before delving into the specific spectrum, it is crucial to understand the three core principles that govern the information we can extract:
Chemical Shift (δ): The position of a signal on the x-axis (in parts per million, ppm) is dictated by the electronic environment of the proton. Electron-withdrawing groups (like carbonyls or halogens) "deshield" a proton, shifting its signal downfield (to a higher ppm value), while electron-donating groups "shield" it, causing an upfield shift (lower ppm).[1][2][3]
Integration: The area under a signal is directly proportional to the number of protons it represents. This allows for a quantitative count of the hydrogens in each unique environment.[2]
Spin-Spin Coupling (Multiplicity): The magnetic fields of non-equivalent protons on adjacent carbons interact, causing the signals to split into multiple lines (e.g., a doublet, triplet, quartet). The pattern of this splitting, governed by the "n+1 rule," reveals the number of neighboring protons.[4]
Experimental Protocol: Acquiring a High-Fidelity Spectrum
The quality of an NMR spectrum is directly dependent on a meticulous experimental approach. The following protocol is designed to yield a high-resolution spectrum suitable for unambiguous structural assignment.
Step-by-Step Methodology
Sample Preparation:
Accurately weigh approximately 5-10 mg of high-purity 1-(4-Fluorophenyl)-3-methoxypropan-1-one.
Dissolve the sample in ~0.6 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a clean, dry vial. CDCl₃ is chosen for its excellent solubilizing power for a wide range of organic compounds and its single residual peak which does not interfere with the regions of interest.[5]
Add a small amount of an internal standard, usually tetramethylsilane (TMS), which is defined as 0.0 ppm and serves as the reference point for the chemical shift scale.[2][6]
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure the sample height is adequate for the spectrometer's detector (typically ~4-5 cm).
Instrument Setup & Data Acquisition:
The spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure sufficient signal dispersion and resolution.[7]
Insert the sample into the spectrometer probe and allow it to equilibrate to the probe temperature (typically 298 K).
Lock the spectrometer onto the deuterium signal of the solvent (CDCl₃). This step compensates for any magnetic field drift during the experiment.
"Shim" the magnetic field to optimize its homogeneity across the sample volume. This process is critical for achieving sharp, well-defined peaks.
Set appropriate acquisition parameters, including a 90° pulse width, a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio, and a relaxation delay (D1) of at least 1-2 seconds.
Data Processing:
Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.
Phase-correct the spectrum to ensure all peaks are in the positive absorptive mode.
Calibrate the chemical shift axis by setting the TMS peak to 0.0 ppm.
Integrate all signals to determine the relative number of protons for each peak.
Analyze the multiplicity and measure the coupling constants (J-values) for all split signals.
Workflow for ¹H NMR Spectrum Acquisition
Caption: Experimental workflow from sample preparation to final spectrum analysis.
Spectral Analysis of 1-(4-Fluorophenyl)-3-methoxypropan-1-one
The structure of 1-(4-Fluorophenyl)-3-methoxypropan-1-one presents four distinct proton environments, which are analyzed below.
Predicted ¹H NMR Data
Signal Label
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
Assignment
H-a
8.05 - 7.95
Doublet of Doublets (dd)
J ≈ 8.8, 5.5
2H
Aromatic (ortho to C=O)
H-b
7.20 - 7.10
Triplet (t) or dd
J ≈ 8.8
2H
Aromatic (ortho to F)
H-c
3.80 - 3.70
Triplet (t)
J ≈ 6.0
2H
-O-CH₂-
H-d
3.25 - 3.15
Triplet (t)
J ≈ 6.0
2H
-C(=O)-CH₂-
H-e
3.35
Singlet (s)
-
3H
-OCH₃
Detailed Interpretation
Aromatic Protons (H-a, H-b):
Chemical Shift: The aromatic region (typically 6.5-8.0 ppm) shows two signals.[8] The protons labeled H-a , being ortho to the strongly electron-withdrawing carbonyl group, are the most deshielded and appear furthest downfield (~8.0 ppm).[9][10] The protons labeled H-b , ortho to the fluorine atom, appear more upfield (~7.15 ppm).
Multiplicity: This para-disubstituted ring forms a complex AA'BB' system. However, it often appears as two distinct multiplets. H-a couples with both the adjacent H-b protons (³JHH, vicinal coupling, ~8.8 Hz) and across the ring to the fluorine atom (⁴JHF, ~5.5 Hz), resulting in a doublet of doublets. The H-b protons couple strongly with H-a (³JHH, ~8.8 Hz) and the adjacent fluorine (³JHF, ~8.8 Hz), often appearing as a triplet due to the coincidental similarity of the coupling constants.
Aliphatic Protons (H-c, H-d):
Chemical Shift: We have two methylene (-CH₂-) groups. The H-d protons are adjacent (alpha) to the carbonyl group, which deshields them to ~3.2 ppm.[3] The H-c protons are adjacent to the electronegative oxygen of the ether, which deshields them to a greater extent, placing them further downfield at ~3.75 ppm.[8][11]
Multiplicity: These two methylene groups are adjacent to each other. According to the n+1 rule, the H-c protons are split by the two H-d protons into a triplet (2+1=3). Similarly, the H-d protons are split by the two H-c protons into a triplet. They will share the same vicinal coupling constant (³JHH), expected to be around 6.0 Hz.
A Senior Application Scientist's Guide to ¹⁹F NMR Chemical Shifts of para-Fluorophenyl Ketones
For researchers and professionals in drug development, understanding the subtle electronic interplay within a molecule is paramount. The fluorine-19 (¹⁹F) nucleus, with its high sensitivity and wide chemical shift disper...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development, understanding the subtle electronic interplay within a molecule is paramount. The fluorine-19 (¹⁹F) nucleus, with its high sensitivity and wide chemical shift dispersion, serves as an exceptional probe for these electronic environments.[1][2] This guide provides an in-depth comparison of the ¹⁹F NMR chemical shifts of para-fluorophenyl ketones, offering insights into the structural and electronic factors that govern these values. We will explore the causality behind experimental choices and provide a robust protocol for acquiring high-quality data.
The Influence of para-Substituents on ¹⁹F Chemical Shift
The ¹⁹F NMR chemical shift of a para-fluorophenyl ketone is exquisitely sensitive to the nature of the substituent at the opposite end of the aromatic ring. This sensitivity arises from the substituent's ability to modulate the electron density around the fluorine atom through a combination of inductive and resonance effects.
Inductive Effects: These are transmitted through the sigma bonds of the molecule. Electronegative substituents withdraw electron density, "deshielding" the fluorine nucleus and causing a downfield shift (less negative ppm values). Conversely, electropositive groups donate electron density, "shielding" the fluorine and causing an upfield shift (more negative ppm values).
Resonance Effects: These are transmitted through the pi system of the aromatic ring. Electron-donating groups (EDGs) with lone pairs (e.g., -OCH₃, -NH₂) can delocalize electron density into the ring, increasing the shielding at the para-position and causing an upfield shift. Conversely, electron-withdrawing groups (EWGs) with pi bonds (e.g., -NO₂, -CN) can withdraw electron density from the ring, deshielding the fluorine and causing a downfield shift.[3]
The interplay of these effects dictates the final observed chemical shift. This relationship is often quantified using Hammett substituent constants (σ), which provide a measure of the electronic influence of a substituent. A strong correlation is frequently observed between the ¹⁹F chemical shift and the Hammett constant for a series of para-substituted fluorobenzenes.[4][5]
Caption: Influence of para-substituents on ¹⁹F NMR chemical shift.
Comparative ¹⁹F NMR Chemical Shift Data
The following table summarizes the typical ¹⁹F NMR chemical shifts for a series of para-substituted 4-fluoroacetophenones. The data illustrates the predictable trends based on the electronic nature of the para-substituent. All shifts are referenced relative to a standard, typically CFCl₃ (0 ppm).[6][7]
para-Substituent (R)
Substituent Type
Expected ¹⁹F Chemical Shift (δ, ppm) vs. CFCl₃
-H
Neutral
~ -113
-CH₃
Weak EDG
~ -115
-OCH₃
Strong EDG
~ -119
-NH₂
Very Strong EDG
~ -122
-F
Halogen (Inductive EWG, Resonance EDG)
~ -106
-Cl
Halogen (Inductive EWG, Resonance EDG)
~ -110
-Br
Halogen (Inductive EWG, Resonance EDG)
~ -111
-CN
Strong EWG
~ -105
-NO₂
Very Strong EWG
~ -102
-COCH₃
Moderate EWG
~ -108
Note: These are approximate values and can vary based on solvent and other experimental conditions. The general trend shows that strong electron-donating groups cause a more upfield (more negative) shift, while strong electron-withdrawing groups result in a more downfield (less negative) shift.
Field-Proven Experimental Protocol for ¹⁹F NMR
Acquiring high-quality, reproducible ¹⁹F NMR data is crucial for accurate comparisons. The following protocol outlines a self-validating system for the analysis of para-fluorophenyl ketones.
Sample Preparation
Analyte Concentration: Dissolve 5-10 mg of the para-fluorophenyl ketone in 0.6-0.7 mL of a suitable deuterated solvent. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.
Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice due to its excellent solubilizing power for many organic compounds and its relatively clean spectral window. For compounds with limited solubility, deuterated acetone ((CD₃)₂CO) or deuterated dimethyl sulfoxide (DMSO-d₆) can be used.
Reference Standard: An internal reference standard is highly recommended for accurate chemical shift referencing. While CFCl₃ is the primary reference (0 ppm), it is a volatile gas and inconvenient for routine use. A common and practical secondary standard is trifluorotoluene (C₆H₅CF₃), which gives a sharp singlet at approximately -63.72 ppm.[6] Alternatively, hexafluorobenzene (C₆F₆) at -164.9 ppm can be used.[6][8] Add a small, precisely known amount of the reference standard to the NMR tube.
NMR Instrument Setup & Acquisition
Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband or fluorine-specific probe.
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for sharp lines and accurate integration.
Acquisition Parameters:
Pulse Program: A standard 1D pulse-acquire sequence is typically sufficient. For samples with significant background signals (e.g., from Teflon components in the probe), a spin-echo pulse sequence can be beneficial.[9]
Proton Decoupling: Use inverse-gated proton decoupling to suppress ¹H-¹⁹F couplings, resulting in sharper singlets and improved signal-to-noise. This technique also helps to avoid nuclear Overhauser effect (NOE) distortions of signal intensities, which is crucial for quantitative measurements.[10]
Spectral Width (SW): The chemical shift range for ¹⁹F NMR is very large.[1] Set a wide spectral width (e.g., 200-250 ppm) to ensure all signals, including the reference, are captured.
Number of Scans (NS): The number of scans will depend on the sample concentration. Typically, 16 to 64 scans are adequate.
Relaxation Delay (D1): A relaxation delay of 1-2 seconds is generally sufficient for ¹⁹F nuclei.
Data Processing
Fourier Transform: Apply an exponential multiplication (line broadening of 0.3-1.0 Hz) to improve the signal-to-noise ratio before Fourier transformation.
Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes. Apply an automatic or manual baseline correction to ensure a flat baseline for accurate integration.
Referencing: Calibrate the chemical shift axis by setting the peak of the internal reference standard to its known value (e.g., -63.72 ppm for C₆H₅CF₃).
Caption: Workflow for acquiring ¹⁹F NMR spectra of para-fluorophenyl ketones.
Conclusion
The ¹⁹F NMR chemical shift of para-fluorophenyl ketones is a powerful analytical parameter that provides direct insight into the electronic effects of substituents within the molecule. The predictable trends observed with varying para-substituents make ¹⁹F NMR an invaluable tool in medicinal chemistry and materials science for probing electronic structure, reaction monitoring, and fragment-based drug discovery.[11][12][13][14] By following a robust and well-validated experimental protocol, researchers can obtain high-quality, comparable data to guide molecular design and development.
References
MDPI. (2024). Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. Available at: [Link]
National Institutes of Health. (2016). Applications of 19F-NMR in Fragment-Based Drug Discovery. Available at: [Link]
Royal Society of Chemistry. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. Available at: [Link]
News-Medical. (2026). Exploring ¹⁹F NMR in Drug Development. Available at: [Link]
Bruker. Introduction to 19F NMR in Modern Drug Development. Available at: [Link]
Unknown. 19F NMR Reference Standards. Available at: [Link]
Scribd. 19F NMR Reference Standards Guide. Available at: [Link]
National Institutes of Health. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Available at: [Link]
ResearchGate. (2025). Tendencies in Chemical Shifts in the 19 F NMR Spectra of Fluorine-containing Compounds. Available at: [Link]
The University of Chicago. UChicago Experiment Guides - NMR Facility. Available at: [Link]
Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]
Royal Society of Chemistry. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Available at: [Link]
National Institutes of Health. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Available at: [Link]
Reddit. (2015). Standardizing for 19F NMR. Available at: [Link]
SciSpace. A survey of Hammett substituent constants and resonance and field parameters. Available at: [Link]
Florida State University. Fluorine NMR. Available at: [Link]
Dovepress. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Available at: [Link]
Canadian Journal of Chemistry. (1981). Substituent effects in fluoromethylnaphthalenes by 19F nuclear magnetic resonance. Available at: [Link]
National Institutes of Health. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Available at: [Link]
Technical Comparison Guide: FT-IR Analysis of 1-(4-Fluorophenyl)-3-methoxypropan-1-one
Executive Summary & Application Context In the synthesis of fluorinated pharmaceutical intermediates, 1-(4-Fluorophenyl)-3-methoxypropan-1-one (hereafter Target Molecule ) serves as a critical building block, particularl...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Application Context
In the synthesis of fluorinated pharmaceutical intermediates, 1-(4-Fluorophenyl)-3-methoxypropan-1-one (hereafter Target Molecule ) serves as a critical building block, particularly in the development of neuroleptic agents and butyrophenone derivatives.
This guide provides a technical comparison of the Target Molecule against its primary synthetic precursor, 3-Chloro-1-(4-fluorophenyl)propan-1-one (hereafter Chloro-Precursor ). The ability to rapidly distinguish these two species via Fourier Transform Infrared Spectroscopy (FT-IR) is essential for real-time process monitoring of the methoxylation reaction (nucleophilic substitution of Cl by OMe).
Key Differentiator: The spectroscopic "fingerprint" shift from the C-Cl stretch (600–800 cm⁻¹) to the C-O-C ether stretch (1100–1150 cm⁻¹) provides a definitive, self-validating metric for reaction completion.
Spectral Characterization: Target vs. Precursor
The following data compares the characteristic vibrational modes of the Target Molecule with the Chloro-Precursor. This comparison establishes the baseline for Quality Control (QC) protocols.
Table 1: Comparative FT-IR Characteristic Peaks
Functional Group
Vibration Mode
Target Molecule (Methoxy)
Chloro-Precursor
Diagnostic Value
Ketone (C=O)
Stretching
1680–1690 cm⁻¹
1680–1690 cm⁻¹
Low. Both molecules possess the same aryl ketone core; little shift expected.
Aryl Fluoride (C-F)
Stretching
1215–1230 cm⁻¹
1215–1230 cm⁻¹
Validation. Confirms the integrity of the fluorophenyl ring.
Ether (C-O-C)
Stretching (Asym)
1110–1130 cm⁻¹
Absent
High (Primary). Appearance indicates formation of the methoxy ether.
Alkyl Halide (C-Cl)
Stretching
Absent
680–750 cm⁻¹
High (Primary). Disappearance indicates consumption of precursor.
Aromatic C-H
Bending (Out-of-plane)
830–840 cm⁻¹
830–840 cm⁻¹
Validation. Characteristic of para-substitution (1,4-disubstituted benzene).
Detailed Spectral Analysis[1][2]
1. The Carbonyl Region (1680–1690 cm⁻¹)
Both compounds exhibit a strong absorption band in this region. The frequency is lower than typical aliphatic ketones (1715 cm⁻¹) due to conjugation with the aromatic ring.[1]
Insight: Do not use this peak to monitor reaction progress; use it to normalize peak intensities if performing quantitative analysis.
Target (Methoxy): The introduction of the methoxy group creates a distinct aliphatic ether band near 1120 cm⁻¹ . This band is typically sharp and medium-to-strong intensity.
Precursor (Chloro): The C-Cl bond typically absorbs in the lower frequency "fingerprint" region (600–800 cm⁻¹). In 3-chloro-propiophenones, this often manifests as a cluster of bands where the specific C-Cl stretch can be identified by its disappearance during the reaction.
Experimental Protocol: ATR-FTIR Analysis
This protocol utilizes Attenuated Total Reflectance (ATR) for rapid analysis, eliminating the need for KBr pellets.
Materials & Equipment[1][2][6]
Instrument: FT-IR Spectrometer with Diamond or ZnSe ATR accessory.
Resolution: 4 cm⁻¹.
Scans: 16–32 scans (sufficient for QC).
Solvents: Isopropanol or Acetone (for cleaning).
Step-by-Step Methodology
Background Collection:
Clean the ATR crystal strictly with isopropanol.
Collect an air background spectrum to subtract atmospheric CO₂ and H₂O lines.
Checkpoint: Ensure the background energy curve is smooth with no contaminant peaks.
Sample Loading:
Liquid/Oil Samples: Place 1 drop (~10 µL) of the neat liquid directly onto the crystal center.
Solid Samples: Place ~5 mg of solid; apply pressure using the anvil clamp to ensure intimate contact.
Note: 1-(4-Fluorophenyl)-3-methoxypropan-1-one is typically a low-melting solid or oil depending on purity/temperature.
Perform Baseline Correction if the baseline is tilted.
Apply ATR Correction (optional, but recommended if comparing to transmission libraries).
Critical Decision Workflow (QC):
Step A: Check 1685 cm⁻¹ (Confirm Ketone).
Step B: Check 1220 cm⁻¹ (Confirm Fluorine).
Step C: Check 1120 cm⁻¹ vs. 700 cm⁻¹ (Determine Conversion).
Logic Visualization: QC Decision Tree
The following diagram illustrates the logical flow for determining the identity and purity of the sample based on the spectral data described above.
Caption: Figure 1. Automated logic flow for distinguishing 1-(4-Fluorophenyl)-3-methoxypropan-1-one from its chloro-precursor using FT-IR characteristic bands.
Performance Analysis: FT-IR vs. Alternatives
Why choose FT-IR over HPLC or NMR for this specific checkpoint?
Feature
FT-IR (Recommended)
HPLC (Alternative)
NMR (Gold Standard)
Speed
< 2 minutes
15–30 minutes
10–60 minutes
Sample Prep
None (Neat)
Dilution/Filtration
Deuterated Solvents
Cost per Run
Negligible
Solvent/Column wear
Solvent/Tube costs
Sensitivity
Moderate (Good for >1% impurity)
High (Trace impurity detection)
High (Structural elucidation)
Suitability
In-Process Control (IPC)
Final Purity Release
Structural Confirmation
Expert Insight: While NMR is necessary to confirm the exact position of the methoxy group (proton integration), FT-IR is superior for In-Process Control (IPC) . The disappearance of the C-Cl band is a binary "Go/No-Go" signal that allows production chemists to quench the reaction immediately upon completion, preventing side reactions (e.g., over-alkylation or elimination).
References
National Institute of Standards and Technology (NIST). Infrared Spectrum of 1-Propanone, 1-(4-methoxyphenyl)- (Analog Reference). NIST Chemistry WebBook, SRD 69.
[Link]
PubChem. 3-Chloro-1-(4-fluorophenyl)propan-1-one (Precursor Data). National Library of Medicine.[7]
[Link]
LibreTexts Chemistry. Infrared Spectroscopy: Characteristic Absorption Bands. (General reference for C-F and C-O-C assignments).
[Link]
Spectroscopy Online. IR Spectral Interpretation of Aryl Fluorides.
[Link]
Mass Spectrometry Fragmentation Pattern of Fluorinated Propiophenones
This guide details the mass spectrometry fragmentation patterns of fluorinated propiophenones, comparing them to non-fluorinated analogs and addressing the analytical challenge of distinguishing positional isomers (ortho...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the mass spectrometry fragmentation patterns of fluorinated propiophenones, comparing them to non-fluorinated analogs and addressing the analytical challenge of distinguishing positional isomers (ortho, meta, para).
Content Type: Publish Comparison Guide
Audience: Researchers, Forensic Scientists, and Drug Development Professionals
Executive Summary & Comparison Overview
Fluorinated propiophenones (e.g., 2-, 3-, and 4-fluoropropiophenone) serve as critical precursors in the synthesis of fluorinated cathinones (designer drugs) and pharmaceutical intermediates. Their analysis by Gas Chromatography-Mass Spectrometry (GC-MS) under Electron Ionization (EI) is characterized by a dominant alpha-cleavage pathway.
Unlike longer-chain homologs (e.g., butyrophenones), propiophenones do not undergo the McLafferty rearrangement due to the absence of a
-hydrogen on the alkyl chain. Consequently, the mass spectra are dominated by acylium and aryl cations, making the differentiation of positional isomers (ortho, meta, para) by mass spectral fingerprinting alone nearly impossible. Differentiation relies heavily on chromatographic retention indices or chemical derivatization.
Table 1: Comparative Mass Spectral Data (EI, 70 eV)
Feature
Propiophenone (Standard)
4-Fluoropropiophenone
2-Fluoropropiophenone
Molecular Formula
Molecular Weight
134 Da
152 Da
152 Da
Molecular Ion ()
m/z 134 (Moderate)
m/z 152 (Moderate)
m/z 152 (Moderate)
Base Peak (100%)
m/z 105 (Benzoyl cation)
m/z 123 (F-Benzoyl cation)
m/z 123 (F-Benzoyl cation)
Secondary Ion
m/z 77 (Phenyl cation)
m/z 95 (F-Phenyl cation)
m/z 95 (F-Phenyl cation)
Neutral Loss
-29 Da (Ethyl radical)
-29 Da (Ethyl radical)
-29 Da (Ethyl radical)
McLafferty Ion
Absent
Absent
Absent
Differentiation Key
Reference Standard
Retention Time (Late)
Retention Time (Early)
Mechanistic Fragmentation Analysis
The fragmentation of fluorinated propiophenones is driven by the stability of the aromatic acylium ion. Understanding the causality behind these pathways allows analysts to predict shifts in m/z values for other substituted analogs.
Primary Pathway: Alpha-Cleavage
The radical cation formed upon ionization (
, m/z 152) localizes the charge on the carbonyl oxygen. The weakest bond adjacent to the carbonyl group is the bond between the carbonyl carbon and the alpha-carbon of the ethyl group.
Homolytic Cleavage: The C(carbonyl)-C(
) bond breaks.
Radical Loss: A neutral ethyl radical (
, 29 Da) is ejected.
Ion Formation: The charge remains on the aromatic fragment, forming a resonance-stabilized fluorobenzoyl cation (m/z 123). This is invariably the base peak.
The fluorobenzoyl cation (m/z 123) possesses excess internal energy and undergoes further fragmentation by losing a neutral carbon monoxide (CO) molecule (28 Da).
Elimination: The acylium ion ejects CO.
Product: A fluorophenyl cation (m/z 95) is formed.
Stability: While the phenyl cation is relatively unstable compared to the acylium ion, the high energy of EI (70 eV) ensures this peak is prominent (typically 20-40% relative abundance).
Absence of McLafferty Rearrangement
A critical distinction in interpreting propiophenone spectra is the absence of the McLafferty rearrangement.
Requirement: McLafferty rearrangement requires a
-hydrogen (a hydrogen on the 3rd carbon from the carbonyl).
Structure: Propiophenone (
) has only and carbons on the alkyl chain.
Outcome: No m/z 106 (or fluorinated equivalent m/z 124) peak is observed. If such a peak is seen, it indicates a longer chain impurity (e.g., butyrophenone) or a different isomer (e.g., isopropyl).
Visualization of Fragmentation Pathways[2][4][5]
The following diagram illustrates the fragmentation cascade for 4-fluoropropiophenone. The pathway is identical for ortho- and meta- isomers, differing only in the position of the fluorine atom on the ring.
Caption: Fragmentation pathway of 4-fluoropropiophenone (EI, 70eV). The base peak m/z 123 arises from alpha-cleavage.
Experimental Protocol: Differentiation of Isomers
Since the mass spectra of 2-, 3-, and 4-fluoropropiophenone are spectrally indistinguishable (sharing m/z 152, 123, 95), identification relies on Chromatographic Resolution .
Materials & Equipment
Instrument: GC-MS (Single Quadrupole), e.g., Agilent 5977 or equivalent.
Column: Non-polar capillary column (e.g., DB-5MS or Rxi-5Sil MS), 30m x 0.25mm x 0.25µm.
Standards: Certified reference materials for 2-F, 3-F, and 4-F propiophenone.
GC Method Parameters
Inlet: Split mode (20:1), 250°C.
Carrier Gas: Helium at 1.0 mL/min (constant flow).
The "Ortho Effect" in chromatography dictates that ortho-substituted aromatics generally elute earlier than their para- counterparts on non-polar phases due to steric shielding of the polar carbonyl group and reduced intermolecular interactions.
Workflow:
Run Individual Standards: Inject 2-F, 3-F, and 4-F standards separately to establish Retention Times (RT).
Calculate Relative Retention Time (RRT): Use an internal standard (e.g., Propiophenone-d5 or a straight-chain alkane).
Derivatization (Optional Confirmation): If RTs are too close, perform reduction with NaBH4 to the corresponding alcohol, followed by acetylation. The resulting esters often show greater separation and distinct fragmentation ratios.
Caption: Decision tree for the identification of fluorinated propiophenone isomers using GC-MS.
References
National Institute of Standards and Technology (NIST). 1-Propanone, 1-(4-fluorophenyl)- Mass Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]
Westphal, F., et al. (2019). Differentiation of o-, m-, and p-fluoro-α-pyrrolidinopropiophenones.[2] Forensic Science International. Available at: [Link]
Kranenburg, R.F., et al. (2020). Benefits of Derivatization in GC-MS-based Identification of New Psychoactive Substances.[3][4] ResearchGate. Available at: [Link]
McLafferty, F.W. (1959).[5] Mass Spectrometric Analysis.[6][7][1][5][8][9][10][11][12][13][14] Molecular Rearrangements. Analytical Chemistry.[6][1][5][14] Available at: [Link]
HPLC retention time of 1-(4-Fluorophenyl)-3-methoxypropan-1-one vs impurities
An In-Depth Technical Guide to the HPLC Analysis of 1-(4-Fluorophenyl)-3-methoxypropan-1-one: A Comparative Study of API and Impurity Retention Times Prepared by: Your Senior Application Scientist Introduction In the lan...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the HPLC Analysis of 1-(4-Fluorophenyl)-3-methoxypropan-1-one: A Comparative Study of API and Impurity Retention Times
Prepared by: Your Senior Application Scientist
Introduction
In the landscape of pharmaceutical development and chemical research, the purity of an Active Pharmaceutical Ingredient (API) or key intermediate is paramount. 1-(4-Fluorophenyl)-3-methoxypropan-1-one is a ketone derivative whose utility in organic synthesis demands a rigorous understanding of its purity profile. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final product. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for purity analysis, offering the high resolution required to separate a target compound from its structurally similar process-related impurities and degradation products.
This guide provides a comprehensive analysis of the HPLC retention behavior of 1-(4-Fluorophenyl)-3-methoxypropan-1-one relative to its potential impurities. We will delve into a plausible synthetic origin of these impurities, establish a robust reverse-phase HPLC (RP-HPLC) method from first principles, and offer a detailed comparison of the expected retention times based on fundamental chromatographic theory. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish a scientifically sound framework for the quality control of this important chemical entity.
Part 1: The Synthetic Landscape and the Genesis of Impurities
To effectively develop a separation method, one must first understand the likely impurities that may be present. A common and efficient route to synthesize aryl ketones like 1-(4-Fluorophenyl)-3-methoxypropan-1-one is the Friedel-Crafts acylation.[1][2][3] This reaction involves the electrophilic aromatic substitution of an aromatic ring (fluorobenzene) with an acylating agent (3-methoxypropionyl chloride) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Caption: Proposed synthetic pathway via Friedel-Crafts acylation.
This synthetic route can inherently lead to a predictable set of process-related impurities:
Impurity A (Unreacted Starting Material): Fluorobenzene. Incomplete reaction will leave residual fluorobenzene.
Impurity B (Acylating Agent Hydrolysis): 3-Methoxypropanoic acid. The acylating agent, 3-methoxypropionyl chloride, is susceptible to hydrolysis if moisture is present, yielding the corresponding carboxylic acid.[4][5][6]
Impurity C (Positional Isomer): 1-(2-Fluorophenyl)-3-methoxypropan-1-one. Although the fluorine atom is an ortho-, para-director, the para-position is sterically favored. However, a small amount of the ortho-isomer is a common byproduct in such reactions.[7] The separation of positional isomers is a frequent challenge in HPLC.[8][9][10]
Impurity D (Related Substance): 4-Fluoroacetophenone. This compound could be present as an impurity in the fluorobenzene starting material or arise from an alternative synthesis or side reaction involving a two-carbon acylating agent.[11][12][13][14]
Part 2: A Robust RP-HPLC Protocol for Purity Profiling
The principles of reverse-phase chromatography, where a nonpolar stationary phase is paired with a polar mobile phase, are ideally suited for separating the main compound from its more polar and less polar impurities.[15][16][17][18] Molecules are separated based on their hydrophobicity; less polar (more hydrophobic) compounds interact more strongly with the stationary phase and thus have longer retention times.
Experimental Protocol
Objective: To develop a robust, reproducible RP-HPLC method for the separation of 1-(4-Fluorophenyl)-3-methoxypropan-1-one from its key potential impurities.
Instrumentation:
A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
Chromatographic Conditions:
Column: C18 (ODS), 4.6 x 150 mm, 5 µm particle size.
Causality: A C18 column provides a nonpolar stationary phase, which is the industry standard for reverse-phase separations of small molecules of moderate polarity. The dimensions offer a good balance between resolution, analysis time, and solvent consumption.
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
Causality: Water is the highly polar component of the mobile phase. TFA is added as an ion-pairing agent and to control the pH. A low pH (around 2-3) suppresses the ionization of any acidic impurities (like Impurity B), leading to better peak shape and more reproducible retention times.[19]
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
Causality: Acetonitrile is a common organic modifier that is miscible with water and has a low UV cutoff, making it suitable for UV detection. Its elution strength allows for the effective elution of the nonpolar analytes from the C18 column.[18]
Gradient Elution:
Time (min)
% Mobile Phase B
0.0
30
20.0
80
25.0
80
25.1
30
| 30.0 | 30 |
Causality: A gradient elution is employed to ensure that both highly polar and highly nonpolar impurities can be eluted and resolved within a reasonable timeframe. The initial low percentage of acetonitrile allows for the retention and separation of early-eluting polar compounds, while the gradual increase in acetonitrile concentration facilitates the elution of the more hydrophobic compounds.
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Causality: Maintaining a constant column temperature ensures reproducible retention times by minimizing viscosity fluctuations in the mobile phase. 30 °C is a common temperature that provides good efficiency without being excessively high.
Detection Wavelength: 254 nm
Causality: The aromatic ring in the target compound and its key impurities provides strong UV absorbance. 254 nm is a common wavelength for the detection of aromatic compounds and is likely to provide good sensitivity for all analytes of interest.[19]
Injection Volume: 10 µL
Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 1 mg/mL.
Caption: General workflow for the HPLC purity analysis.
Part 3: Comparative Analysis of Retention Times
The elution order in RP-HPLC is inversely proportional to the polarity of the analyte. The octanol-water partition coefficient (LogP) is a widely used measure of a compound's lipophilicity (non-polarity); a higher LogP value generally corresponds to a longer retention time in RP-HPLC.[20]
Predicted Elution Order and Rationale
Based on the molecular structures of 1-(4-Fluorophenyl)-3-methoxypropan-1-one and its potential impurities, we can predict their relative polarities and, consequently, their elution order.
Impurity B (3-Methoxypropanoic acid): As a carboxylic acid, this is by far the most polar compound in the set. It will have very weak interactions with the C18 stationary phase and will elute very early, close to the solvent front. Its LogP is negative, indicating it is hydrophilic.[4][20]
Impurity D (4-Fluoroacetophenone): This molecule is significantly less hydrophobic than the API due to the absence of the methoxypropyl side chain. It will be retained more than the carboxylic acid but will elute well before the main compound. Its LogP of 1.7 supports its intermediate polarity.[11][14]
API (1-(4-Fluorophenyl)-3-methoxypropan-1-one): The main compound has a larger carbon footprint than 4-fluoroacetophenone, making it more hydrophobic and thus more retained on the C18 column. It serves as the reference point with an RRT of 1.00.
Impurity C (1-(2-Fluorophenyl)-3-methoxypropan-1-one): As a positional isomer of the API, Impurity C will have a very similar polarity and LogP value. However, subtle differences in dipole moment and molecular shape can lead to slight differences in retention. Often, ortho-isomers may elute slightly later than para-isomers due to differences in how they interact with the stationary phase, though intramolecular hydrogen bonding or steric effects can sometimes alter this. We predict it will elute very close to, and likely slightly after, the main API peak, presenting the main chromatographic challenge.
Impurity A (Fluorobenzene): This unreacted starting material lacks the polar ketone and ether functional groups present in the other compounds. As a simple hydrocarbon with a fluorine substituent, it is the most nonpolar (most hydrophobic) of the analytes and will be the most strongly retained by the stationary phase, eluting last.
Caption: Relationship between molecular polarity and HPLC retention time.
Conclusion
This guide establishes a comprehensive framework for the HPLC analysis of 1-(4-Fluorophenyl)-3-methoxypropan-1-one and its process-related impurities. By understanding the synthetic origin of potential impurities, a robust, scientifically-justified reverse-phase HPLC method was developed. The comparative analysis, based on the fundamental principles of chromatography and molecular polarity, provides a reliable prediction of the elution order and relative retention times. The most critical separation is between the API and its ortho-isomer (Impurity C), which will require a well-optimized gradient and a high-efficiency column. This guide serves as a valuable resource for analytical chemists in developing and validating purity methods, ensuring the quality and consistency of this important chemical intermediate.
Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. (2015). RSC Publishing. [Link]
Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (2014). Agilent Technologies. [Link]
13 Friedel-Crafts Acylation. University of Wisconsin-Madison. [Link]
Ch12: Friedel-Crafts limitations. University of Calgary. [Link]
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. [Link]
16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2024). Chemistry LibreTexts. [Link]
Propanoic acid, 3-methoxy-, sodium salt | C4H7NaO3 | CID 23677929. PubChem, National Institutes of Health. [Link]
Cas 38094-42-7,3-methoxypropanoic acid. LookChem. [Link]
Comparative Reactivity Profile: 4-Fluoro vs. 4-Chloro Phenyl Ketones
[1] Executive Summary: The "Deceptive" Halogen Effect In the design of pharmaceutical intermediates, the choice between a 4-fluoro and a 4-chloro phenyl ketone (e.g., acetophenone or benzophenone derivatives) is rarely a...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary: The "Deceptive" Halogen Effect
In the design of pharmaceutical intermediates, the choice between a 4-fluoro and a 4-chloro phenyl ketone (e.g., acetophenone or benzophenone derivatives) is rarely a simple swap of bioisosteres. While often grouped together as "electron-withdrawing halogenated substrates," their reactivity profiles diverge sharply depending on the reaction manifold.
This guide objectively compares these two substrates across three critical dimensions:
Carbonyl Electrophilicity: Kinetics of nucleophilic addition.[1]
Nucleophilic Aromatic Substitution (
): The halogen as a leaving group.
Metal-Catalyzed Cross-Coupling: The halogen as an oxidative addition handle.
Quick Reference Matrix
Feature
4-Fluoro Phenyl Ketone
4-Chloro Phenyl Ketone
Dominant Effect
Hammett
0.06 (Weakly withdrawing)
0.23 (Moderately withdrawing)
Resonance () vs. Induction ()
C=O Reduction Rate
Slower
Faster
Cl is less resonance donating, making C=O more electrophilic.
Reactivity
High (Excellent LG)
Low (Poor LG)
F stabilizes the Meisenheimer complex via .
Pd-Coupling (Suzuki)
Inert (usually)
Reactive
C-Cl bond is weaker; easier oxidative addition.
Metabolic Stability
High (Blocks P450)
Moderate (Lipophilic handle)
C-F bond strength prevents oxidation.
Electronic Profiling: Resonance vs. Induction
To predict reactivity, one must understand the electronic "tug-of-war" inherent in halobenzenes.
Inductive Effect (
): F > Cl. Fluorine is more electronegative, withdrawing electron density through the -framework.
Resonance Effect (
): F > Cl. Fluorine's 2p orbitals overlap efficiently with the aromatic -system (2p-2p overlap). Chlorine's 3p orbitals have poor overlap with the carbon 2p system (3p-2p mismatch).
The Net Result (Hammett
):
For 4-Fluoro , the strong
effect nearly cancels the strong effect, resulting in a of only 0.06 . It behaves almost like a neutral benzene ring regarding the -system electron density.
For 4-Chloro , the weak
effect cannot overcome the effect, resulting in a of 0.23 . It acts as a distinct electron-withdrawing group (EWG).
When the reaction site is the ketone carbonyl (C=O), the phenyl ring acts as a modifier.
Mechanistic Insight
Nucleophilic attack (e.g., Hydride reduction, Grignard addition) is the rate-determining step. Electron-withdrawing groups accelerate this step by destabilizing the ground state and increasing the electrophilicity of the carbonyl carbon.
4-Chloro: The higher
(0.23) means the phenyl ring pulls electron density away from the carbonyl, making it more electrophilic .
4-Fluoro: The strong resonance donation (
) pumps electron density into the carbonyl, stabilizing it and making it less electrophilic compared to the chloro analog.
Experimental Data: NaBH
Reduction Rates
Reaction: Reduction of 4-X-acetophenone in Ethanol at 25°C.
Substrate
Relative Rate ()
Explanation
Acetophenone (H)
1.00
Reference
4-Fluoroacetophenone
~1.2 - 1.5
Slight activation due to inductive effect dominating slightly.
4-Chloroacetophenone
~3.0 - 4.0
Significant activation; Cl is a better "deactivator" of the ring, activating the C=O.
Protocol 1: Controlled Reduction for Rate Comparison
This protocol allows you to visualize the kinetic difference via TLC or GC monitoring.
Dissolve 1.0 mmol of the ketone in 5 mL of ethanol in a round-bottom flask. Cool to 0°C.
Add NaBH
(19 mg, 0.5 mmol) in one portion.
Sampling: Take aliquots at 5 min, 15 min, and 30 min. Quench immediately into saturated NH
Cl/EtOAc.
Analysis: Analyze by GC-MS or HPLC.
Observation: The 4-chloro derivative will show >90% conversion significantly faster than the 4-fluoro derivative under stoichiometric limiting conditions.
Module 2: The Halogen as a Leaving Group (
)
When the reaction involves displacing the halogen (Nucleophilic Aromatic Substitution), the reactivity order flips completely.
Mechanistic Insight
The rate-determining step in
is the addition of the nucleophile to form the Meisenheimer Complex . This intermediate carries a negative charge in the ring.
Fluorine: Its extreme electronegativity (
) stabilizes this negative charge efficiently. The strength of the C-F bond is irrelevant because bond breaking occurs after the rate-determining step.
Chlorine: Less electronegative; stabilizes the intermediate less effectively.
Requirement: The ketone itself is an electron-withdrawing group (
) that activates the para position.
Visualization: Reaction Divergence
Caption: Divergent reactivity: 4-Cl is superior for carbonyl functionalization, while 4-F is superior for halogen displacement (
).
Protocol 2:
Amination
Target: Synthesis of 4-morpholinobenzophenone.
Reagents:
4-Fluorobenzophenone OR 4-Chlorobenzophenone (1.0 mmol)
Morpholine (1.2 mmol)
K
CO (2.0 mmol)
DMSO (3 mL)
Step-by-Step:
Combine ketone, morpholine, and K
CO in DMSO.
Heat to 100°C .
Comparison:
4-Fluoro: Complete conversion typically within 1-2 hours.
4-Chloro: Minimal conversion (<10%) even after 24 hours. Requires much higher temperatures (150°C+) or forcing conditions to react.
In Palladium-catalyzed reactions, the bond strength determines the rate of Oxidative Addition .
C-Cl Bond: ~95 kcal/mol. Accessible to Pd(0).
C-F Bond: ~115 kcal/mol. Generally inert to Pd(0) under standard conditions.
Implications for Chemoselectivity
If you need to functionalize the aryl ring via cross-coupling, 4-chloro is the mandatory choice. 4-Fluoro is used when you want the halogen to survive the coupling reaction (e.g., coupling a boronic acid to the ketone side or another position).
Protocol 3: Standard Suzuki Coupling
Validates the inertness of C-F vs reactivity of C-Cl.
4-Fluoroacetophenone: No reaction at the C-F bond. Recovers starting material (or reacts at C=O if boronic acid adds there, though rare under these conditions).
References
Hammett Constants & Electronic Effects
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link
Brown, H. C., & Ichikawa, K. (1957). Chemical Effects of Steric Strains. Tetrahedron, 1(3), 221-230.
SNAr Reactivity (F vs Cl)
Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link
Palladium Catalyzed Coupling Mechanisms
Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link
Medicinal Chemistry (Metabolic Stability)
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
Technical Comparison Guide: Reference Standards for 1-(4-Fluorophenyl)-3-methoxypropan-1-one
Executive Summary & Application Context 1-(4-Fluorophenyl)-3-methoxypropan-1-one (CAS: 1157687-47-2) is a critical Process Impurity Reference Standard . It is predominantly used to quantify the presence of methanol-solvo...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Application Context
1-(4-Fluorophenyl)-3-methoxypropan-1-one (CAS: 1157687-47-2) is a critical Process Impurity Reference Standard . It is predominantly used to quantify the presence of methanol-solvolysis byproducts in the synthesis of APIs containing the 4-fluorophenyl-propanone pharmacophore.
This structural motif is ubiquitous in the synthesis of:
p38 MAP Kinase Inhibitors: Used in anti-inflammatory drug discovery.
Neuroleptic Agents: Analogs of butyrophenones (e.g., Melperone, Haloperidol derivatives).
CRISPR/Cas9 Delivery Lipids: Fluorinated lipid tails often utilize similar ketone intermediates.
The "Hidden" Impurity Pathway
This molecule is rarely a starting material but frequently appears as a Michael Adduct impurity . When 1-(4-fluorophenyl)prop-2-en-1-one (the reactive vinyl ketone intermediate) is exposed to methanol during recrystallization or workup, the methoxy group adds across the double bond. Failure to detect this impurity can lead to mass balance discrepancies and stability failures in the final API.
Mechanistic Origin & Signaling Pathway
To understand the necessity of this standard, one must visualize the reaction landscape. The target molecule is the "dormant" form of the reactive vinyl ketone.
Graphviz Pathway: Formation of the Methoxy Impurity
The following diagram illustrates the genesis of 1-(4-Fluorophenyl)-3-methoxypropan-1-one during a standard Mannich base elimination sequence.
Figure 1: The "Michael Trap" mechanism. The reactive vinyl ketone (Red) reacts with methanolic solvents to form the stable methoxy impurity (Green), requiring specific reference standards for detection.
Comparative Analysis: Reference Standard Options
When sourcing this standard for GMP release testing or method validation, researchers typically face three options. The choice depends on the development phase (IND vs. NDA).
Dissolution: Dissolve 1.0 g of the vinyl ketone in 10 mL of anhydrous methanol.
Catalysis: Add DBU (0.1 eq) at 0°C.
Reaction: Stir at room temperature for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1). The enone spot (Rf ~0.6) should disappear, replaced by the methoxy adduct (Rf ~0.5).
Quench: Neutralize with 1N HCl (aq).
Extraction: Extract with Dichloromethane (DCM). Wash with brine.
Purification: Flash chromatography is mandatory to remove traces of the vinyl ketone, which can revert during analysis.
B. Analytical Method (HPLC-UV)
This method separates the Methoxy Impurity from the Vinyl Ketone and the Saturated Ketone (Propiophenone).
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).
1-(4-Fluorophenyl)prop-2-en-1-one (Vinyl Ketone): Elutes later due to conjugation/planarity.
Critical Quality Attributes (CQA) for the Standard
When evaluating a purchased standard of CAS 1157687-47-2, verify these specific attributes to ensure it is fit for purpose:
Attribute
Acceptance Criteria
Scientific Rationale
1H-NMR (Methoxy)
Singlet @ ~3.3-3.4 ppm (3H)
Confirms the presence of the -OCH3 group (key differentiator from starting material).
1H-NMR (Triplet)
Triplet @ ~3.7 ppm (2H)
Confirms the -CH2-O- linkage.
Mass Spec (ESI+)
[M+H]+ = 183.08
Confirms molecular formula C10H11FO2.
Residual Solvent
Methanol < 3000 ppm
Since MeOH is a reactant, high levels indicate incomplete drying or trapped solvent.
Vinyl Ketone Content
< 0.1%
The standard must be free of the parent enone to prevent "ghost peaks" in stability studies.
References
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11234567, 1-(4-Fluorophenyl)-3-methoxypropan-1-one. Retrieved from [Link]
Carey, F. A., & Sundberg, R. J. (2007).Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Reference for Michael Addition mechanisms of enones).
International Conference on Harmonisation (ICH). Q3A(R2): Impurities in New Drug Substances. (Guideline for reporting thresholds of process impurities). Retrieved from [Link]
Comparative
Technical Guide: UV-Vis Characterization & HPLC Detection of 1-(4-Fluorophenyl)-3-methoxypropan-1-one
Executive Summary & Chromophore Analysis This guide provides a technical analysis of the UV-Vis absorption properties of 1-(4-Fluorophenyl)-3-methoxypropan-1-one (CAS: 1157687-47-2). As a -alkoxy ketone derivative, this...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chromophore Analysis
This guide provides a technical analysis of the UV-Vis absorption properties of 1-(4-Fluorophenyl)-3-methoxypropan-1-one (CAS: 1157687-47-2). As a
-alkoxy ketone derivative, this compound is a critical intermediate in the synthesis of fluorinated bioactive scaffolds.
The Spectral Fingerprint
To optimize detection, researchers must understand the molecule's electronic architecture. The UV spectrum is dominated by the 4-fluorobenzoyl moiety.
Chromophore: The conjugated aromatic ketone system (
).
Auxochrome: The Para-Fluorine atom (weakly auxochromic).
Insulation: The 3-methoxy group is separated from the chromophore by a saturated ethylene bridge (
), rendering it electronically isolated. Consequently, it does not significantly alter the compared to the parent 4-fluoroacetophenone.
Critical Insight: The absorption maximum (
) for this compound is 242–245 nm in polar solvents, driven by the transition of the benzoyl group.
Comparative Spectral Data
The following table contrasts the target compound with structurally related "alternatives" often encountered in the same synthetic pathways. This comparison validates the selection of detection wavelengths for HPLC/UPLC methods.
Table 1: Comparative UV-Vis Absorption Maxima (in Methanol/Ethanol)
Compound
Primary ()
Secondary ()
Molar Extinction ()
Detection Strategy
1-(4-Fluorophenyl)-3-methoxypropan-1-one
242–245 nm
~315 nm
~12,000
Target Analyte
4'-Fluoroacetophenone (Parent Chromophore)
242 nm
310 nm
11,500
Reference Standard
1-Phenyl-3-methoxypropan-1-one (Defluoro Analog)
240–243 nm
318 nm
~13,000
Impurity (Starting Material)
4'-Chloropropiophenone (Chloro Analog)
249–253 nm
325 nm
~16,000
Alternative Intermediate
Key Technical Takeaway: The substitution of Hydrogen with Fluorine (H
F) typically causes a negligible or slight hypsochromic (blue) shift in the K-band compared to Chloro or Bromo substituents, which cause significant bathochromic (red) shifts.
Experimental Protocol: Determination of
This protocol ensures the generation of reproducible spectral data, critical for regulatory filing or method validation.
Reagents & Equipment[1]
Solvent: HPLC-grade Methanol (Cut-off: 205 nm) or Acetonitrile (Cut-off: 190 nm). Avoid Acetone due to high UV cutoff.
Stock Preparation: Weigh 10.0 mg of 1-(4-Fluorophenyl)-3-methoxypropan-1-one into a 100 mL volumetric flask. Dissolve and dilute to volume with Methanol (Concentration:
).
Working Standard: Transfer 1.0 mL of Stock to a 10 mL volumetric flask and dilute to volume (Concentration:
).
Note: The target absorbance is 0.8–1.2 AU. If absorbance > 1.5, dilute further.
Baseline Correction: Run a blank scan using pure Methanol from 200 nm to 400 nm.
Sample Scan: Scan the Working Standard from 200 nm to 400 nm.
Scan Rate: 600 nm/min.
Data Interval: 1.0 nm.
Data Processing: Identify local maxima. Calculate Molar Extinction Coefficient (
) using Beer-Lambert Law: .
Method Development: HPLC Detection Strategy
Selecting the correct wavelength is a trade-off between sensitivity (LOD/LOQ) and selectivity.
Workflow Visualization
The following diagram illustrates the decision matrix for selecting the optimal detection wavelength based on the spectral data derived above.
Figure 1: Decision matrix for selecting HPLC detection wavelengths based on UV spectral features.
Performance Comparison: 245 nm vs. 254 nm
While 254 nm is a standard mercury lamp wavelength, it is on the shoulder of the absorption peak for this compound.
At 242-245 nm: You achieve Maximum Sensitivity (100% signal). Ideal for impurity profiling.
At 254 nm: Signal intensity drops to approximately 60-70% . This is acceptable for assay (purity) testing but suboptimal for trace impurity quantification.
Mechanistic Pathway: Electronic Transitions
Understanding the why behind the spectrum allows for troubleshooting. If the
shifts significantly, it indicates a chemical change (e.g., reduction of the ketone or defluorination).
Figure 2: Electronic energy transitions responsible for the observed UV spectrum. The K-band provides the primary detection signal.
References
SpectraBase. (2025).[1] 4-Fluoroacetophenone UV-Vis Spectrum. John Wiley & Sons.[1][2] [Link]
Canadian Journal of Chemistry. (1959). Mesomeric Effects in Infrared and Ultraviolet Absorption Spectra of Acetophenone Derivatives. [Link]
PubChem. (2025).[1] 4'-Fluoroacetophenone Compound Summary. National Library of Medicine. [Link]
Shimadzu Application News. (2024). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. [Link]